Fenipentol
Description
This compound has been reported in Ligusticum striatum, Vincetoxicum glaucescens, and Ligusticum chuanxiong with data available.
stimulates plasma secretion & exocrine pancreatic secretion
Properties
IUPAC Name |
1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
| Record name | Fenipentol | |
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Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
| Record name | 1-Phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
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| Record name | Fenipentol [INN:JAN] | |
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| Record name | fenipentol | |
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| Record name | Benzenemethanol, .alpha.-butyl- | |
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| Record name | Fenipentol | |
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| Record name | Fenipentol | |
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| Record name | FENIPENTOL | |
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Foundational & Exploratory
Fenipentol and GABA-A Receptors: A Review of a Putative Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Fenipentol, a compound with historical use as a choleretic and diagnostic agent, has been suggested to exert effects on the central nervous system, potentially through modulation of the γ-aminobutyric acid type A (GABA-A) receptor system. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound at GABA-A receptors. However, a thorough review of the current scientific literature reveals a significant lack of specific quantitative data and detailed experimental studies on this particular interaction. While the structural characteristics of this compound as a phenolic compound suggest a potential for interaction with GABA-A receptors, direct evidence from binding affinity (Ki), efficacy (EC50, Imax), or electrophysiological studies is not publicly available. This guide, therefore, outlines the theoretical framework for such an interaction based on the known pharmacology of GABA-A receptors and provides standardized experimental protocols that could be employed to elucidate the precise mechanism of this compound.
Introduction to this compound and the GABA-A Receptor
This compound, also known as 1-phenyl-1-pentanol, is a tertiary alcohol. Its pharmacological actions have been primarily associated with its effects on the gallbladder. However, there is anecdotal and indirect evidence suggesting potential central nervous system activity. The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and is a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] The receptor is a pentameric complex that forms a chloride-permeable pore.[2] Binding of GABA to its recognition sites on the receptor leads to channel opening, chloride influx, and hyperpolarization of the neuronal membrane, resulting in neuronal inhibition.[3]
Hypothesized Mechanism of Action of this compound at GABA-A Receptors
Based on its chemical structure, this compound is a phenolic compound. Various phenolic compounds have been shown to modulate GABA-A receptor function, acting as positive or negative allosteric modulators, or even direct activators of the receptor.[4][5] It is plausible that this compound could interact with the GABA-A receptor at one of its numerous allosteric binding sites, distinct from the GABA binding site itself.
A potential mechanism involves this compound binding to a modulatory site on the GABA-A receptor, leading to a conformational change that enhances the affinity of GABA for its binding site or increases the efficacy of GABA-induced channel opening. This would result in an potentiation of the inhibitory GABAergic signaling. It has been suggested that this compound might interact with the benzodiazepine binding site, though this remains to be experimentally verified.
Signaling Pathway Visualization:
The following diagram illustrates the general signaling pathway of a positive allosteric modulator at the GABA-A receptor, a hypothesized mechanism for this compound.
Caption: Hypothesized positive allosteric modulation of the GABA-A receptor by this compound.
Proposed Experimental Protocols to Elucidate this compound's Mechanism of Action
To definitively determine the mechanism of action of this compound on GABA-A receptors, a series of well-established experimental protocols should be employed.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining if this compound directly interacts with the GABA-A receptor and for quantifying its binding affinity (Ki).
Objective: To determine the binding affinity of this compound for the GABA-A receptor, potentially at the benzodiazepine or other allosteric sites.
Methodology:
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Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, hippocampus), or from cell lines stably expressing specific GABA-A receptor subtypes.
-
Radioligand Selection:
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To investigate binding to the benzodiazepine site, use a radiolabeled ligand such as [³H]flunitrazepam or [³H]Ro 15-1788 (flumazenil).
-
To investigate potential interaction with the GABA binding site, use [³H]muscimol or [³H]GABA.
-
To probe for binding to the channel pore, [³⁵S]TBPS could be utilized.
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Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the chosen radioligand and increasing concentrations of unlabeled this compound.
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Separate bound from free radioligand via rapid filtration.
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Quantify the amount of bound radioactivity using liquid scintillation counting.
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Data Analysis:
-
Generate a competition curve by plotting the percentage of specific radioligand binding against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow Visualization:
Caption: Workflow for a competitive radioligand binding assay.
Electrophysiological Studies (Patch-Clamp)
Patch-clamp electrophysiology on cells expressing GABA-A receptors is the gold standard for characterizing the functional effects of a compound on ion channel activity.
Objective: To determine the efficacy (EC50, Imax) and mode of action (e.g., positive/negative allosteric modulator, direct agonist) of this compound on GABA-A receptor-mediated currents.
Methodology:
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Cell Culture: Use primary cultured neurons or a cell line (e.g., HEK293, CHO) stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).
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Whole-Cell Patch-Clamp Recording:
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Establish a whole-cell recording configuration.
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Hold the cell at a membrane potential of -60 mV.
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Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
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This compound Application:
-
Co-apply increasing concentrations of this compound with the submaximal GABA concentration to assess its modulatory effects.
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Apply this compound alone to test for direct agonistic activity.
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Data Analysis:
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Measure the peak amplitude of the GABA-evoked chloride currents in the absence and presence of this compound.
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Construct a concentration-response curve for this compound's potentiation of the GABA response to determine its EC50 and maximum potentiation (Imax).
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Analyze the current kinetics (activation, deactivation, desensitization) to further understand the mechanism.
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Experimental Workflow Visualization:
Caption: Workflow for a whole-cell patch-clamp experiment.
Quantitative Data Summary (Hypothetical)
As no specific experimental data for this compound's action on GABA-A receptors is currently available, the following tables are presented as templates for how such data should be structured once obtained.
Table 1: Hypothetical Binding Affinity of this compound at GABA-A Receptor Sites
| Radioligand | Receptor Subtype | This compound Ki (µM) |
| [³H]Flunitrazepam | α1β2γ2 | Data not available |
| [³H]Muscimol | α1β2γ2 | Data not available |
| [³⁵S]TBPS | α1β2γ2 | Data not available |
Table 2: Hypothetical Functional Potency and Efficacy of this compound on GABA-A Receptors
| Receptor Subtype | This compound EC50 (µM) | Maximum Potentiation (Imax %) | Direct Agonist Activity |
| α1β2γ2 | Data not available | Data not available | Data not available |
| α2β3γ2 | Data not available | Data not available | Data not available |
| α5β3γ2 | Data not available | Data not available | Data not available |
Conclusion
The potential interaction of this compound with GABA-A receptors presents an intriguing area for future research. Based on its chemical structure, a modulatory role at these critical inhibitory receptors is plausible. However, the current body of scientific literature lacks the specific, quantitative data required to confirm and characterize this mechanism. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate the binding affinity, efficacy, and mode of action of this compound at GABA-A receptors. Such studies are essential to validate the hypothesized mechanism and to explore the potential of this compound as a modulator of the central nervous system. Until such data becomes available, the interaction between this compound and GABA-A receptors remains a compelling but unproven hypothesis.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
The Primary Function of Fenipentol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenipentol is a pharmacologically active compound with a dual primary function, exhibiting both choleretic and neuropharmacological properties. As a choleretic agent, it stimulates the secretion of bile and pancreatic juices, suggesting potential therapeutic applications in digestive and hepatobiliary disorders. Concurrently, this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, indicating its potential as a modulator of inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth analysis of the core functions of this compound, including its mechanisms of action, available quantitative data, and relevant experimental protocols.
Choleretic and Pancreatic Secretory Function
This compound's primary function in the gastrointestinal system is to act as a choleretic and to stimulate pancreatic secretion. This action is primarily mediated through the release of the gastrointestinal hormones secretin and gastrin.
Mechanism of Action
This compound is understood to stimulate enteroendocrine cells in the duodenum, leading to the release of secretin and gastrin.
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Secretin Release: Increased secretin levels stimulate the ductal cells of the pancreas and biliary ducts to secrete a bicarbonate-rich fluid. This increase in fluid volume and alkalinity of the bile and pancreatic juice aids in the neutralization of gastric acid in the duodenum and facilitates the digestive action of pancreatic enzymes.
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Gastrin Release: Gastrin, in turn, can further stimulate pancreatic acinar cells to release digestive enzymes.
The proposed signaling pathway for the choleretic and pancreatic secretory effects of this compound is illustrated below.
Quantitative Data
Specific quantitative data for this compound's choleretic and pancreatic secretory effects are not widely available in publicly accessible literature. The following table summarizes the type of data that would be critical for a comprehensive evaluation of this compound's activity in this context, based on general pharmacological studies.
| Parameter | Description | Expected Effect of this compound | Units |
| Bile Flow Rate | The volume of bile secreted per unit of time. | Increase | µL/min/kg |
| Pancreatic Juice Volume | The volume of pancreatic juice secreted per unit of time. | Increase | mL/hr |
| Bile Bicarbonate Concentration | The concentration of bicarbonate in the secreted bile. | Increase | mEq/L |
| Pancreatic Bicarbonate Output | The total amount of bicarbonate secreted by the pancreas per unit of time. | Increase | mEq/hr |
| Pancreatic Protein Output | The total amount of protein (digestive enzymes) secreted by the pancreas per unit of time. | Increase | mg/hr |
| Serum Secretin Levels | The concentration of secretin in the blood. | Increase | pg/mL |
| Serum Gastrin Levels | The concentration of gastrin in the blood. | Increase | pg/mL |
Experimental Protocols
The investigation of this compound's choleretic and pancreatic secretory effects would typically involve in vivo studies in animal models, such as rats.
Objective: To quantify the effect of this compound on the volume and composition of bile and pancreatic juice.
Methodology:
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Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water. Anesthesia is induced with an appropriate agent (e.g., urethane or a combination of ketamine/xylazine).
-
Surgical Procedure:
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A midline laparotomy is performed to expose the abdominal organs.
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Bile Duct Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene catheter (e.g., PE-10 tubing) for the collection of bile.
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Pancreatic Duct Cannulation: The pancreatic duct is cannulated near its entry into the duodenum for the collection of pancreatic juice. In rats, the pancreatic ducts are diffuse, so collection is often from the common bile-pancreatic duct, with separate ligation of the bile duct if only pancreatic juice is to be analyzed.
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Duodenal Cannulation: A catheter may be inserted into the duodenum for the administration of this compound or for the return of bile salts to maintain physiological conditions.
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Vascular Cannulation: A catheter is placed in a femoral or jugular vein for intravenous administration of this compound and in a carotid artery for blood sampling.
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Experimental Design:
-
After a stabilization period to allow for recovery from surgery and to establish a baseline secretion rate, a control vehicle is administered.
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This compound is then administered, either as a bolus injection or a continuous infusion, at various doses.
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Bile and pancreatic juice are collected at regular intervals (e.g., every 15-30 minutes) throughout the experiment. Blood samples are collected at specified time points.
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Sample Analysis:
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The volume of collected bile and pancreatic juice is measured.
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Bile and pancreatic juice samples are analyzed for bicarbonate concentration (e.g., by titration) and total protein concentration (e.g., using a Bradford or BCA assay).
-
Blood samples are centrifuged to obtain plasma or serum, which is then analyzed for secretin and gastrin concentrations using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
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Neuropharmacological Function: GABA-A Receptor Modulation
This compound's second primary function is its action on the central nervous system as a positive allosteric modulator of the GABA-A receptor.
Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the mammalian brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.
This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This results in an enhanced inhibitory tone in the central nervous system.
The proposed mechanism of this compound's action at the GABA-A receptor is depicted in the following diagram.
Quantitative Data
| Parameter | Description | Expected Effect of this compound | Units |
| EC₅₀ (GABA) | The concentration of GABA that produces 50% of the maximal response. | Decrease in the presence of this compound | µM |
| Iₘₐₓ (GABA) | The maximum current response elicited by a saturating concentration of GABA. | May or may not be affected | nA or pA |
| Potentiation (%) | The percentage increase in the GABA-evoked current in the presence of this compound compared to GABA alone. | Increase | % |
| EC₅₀ (this compound) | The concentration of this compound that produces 50% of its maximal potentiating effect at a given GABA concentration. | N/A | µM |
Experimental Protocols
The characterization of this compound's modulatory effects on GABA-A receptors is typically performed using electrophysiological techniques on cells expressing these receptors.
Objective: To determine the effect of this compound on the function of GABA-A receptors.
Methodology:
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Cell Culture and Transfection: A suitable cell line (e.g., HEK293, CHO, or Xenopus oocytes) is cultured. The cells are then transiently or stably transfected with cDNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Electrophysiology:
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Whole-Cell Patch-Clamp: This technique is used to record the ion currents flowing across the entire cell membrane.
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A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.
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The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
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The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).
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Two-Electrode Voltage-Clamp (for Xenopus oocytes): Two microelectrodes are inserted into a single oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage.
-
-
Experimental Design:
-
A baseline is established by recording the current in the absence of any agonist.
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A specific concentration of GABA is applied to the cell to evoke a control current response.
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After a washout period, the cell is pre-incubated with this compound for a defined period.
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The same concentration of GABA is then co-applied with this compound, and the resulting current is recorded.
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This process is repeated for a range of GABA and this compound concentrations to generate concentration-response curves.
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-
Data Analysis:
-
The peak amplitude of the GABA-evoked currents in the absence and presence of this compound is measured.
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Concentration-response curves are plotted, and parameters such as EC₅₀ and Iₘₐₓ are determined by fitting the data to the Hill equation.
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The percentage potentiation by this compound is calculated at various concentrations.
-
The following diagram illustrates a general workflow for the experimental evaluation of a compound like this compound.
Conclusion
This compound presents a compelling profile with dual primary functions that warrant further investigation. Its choleretic and pancreatic secretagogue properties, likely mediated by the release of secretin and gastrin, suggest its potential for treating digestive disorders characterized by insufficient biliary and pancreatic secretion. Simultaneously, its role as a positive allosteric modulator of the GABA-A receptor opens avenues for its development in neurological and psychiatric conditions where enhancement of inhibitory neurotransmission is beneficial. The lack of extensive, publicly available quantitative data and detailed mechanistic studies underscores the need for further research to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
Fenipentol: A Novel Antiepileptic Agent on the Horizon?
Early research indicates that Fenipentol, an emerging pharmaceutical compound, may hold significant promise as a potent antiepileptic drug (AED).[1] Initial investigations suggest a dual mechanism of action that targets key pathways involved in neuronal excitability, potentially offering a multifaceted approach to seizure control.[1] This technical guide provides a comprehensive overview of the currently understood preclinical data and theoretical framework for this compound's antiepileptic applications, while highlighting the significant need for further empirical data.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients continue to experience seizures, underscoring the urgent need for novel therapeutic strategies. This compound, also known by its trade name Fenitrol, is a compound under investigation for its potential to treat various forms of epilepsy, including refractory cases that are resistant to conventional treatments.[1] Beyond epilepsy, its potential utility in managing neuropathic pain and certain anxiety disorders is also being explored.[1]
Mechanism of Action
This compound's potential antiepileptic effects are believed to stem from its ability to modulate two critical targets in the central nervous system: GABA-A receptors and voltage-gated sodium channels.[1]
Enhancement of GABAergic Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By binding to GABA-A receptors, GABA facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This amplified GABAergic signaling would lead to a more profound and sustained inhibition of neuronal firing, thereby preventing the abnormal electrical activity that underlies seizures.
Inhibition of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. In epilepsy, the rapid and repetitive firing of neurons is a hallmark of seizure activity. By blocking these channels, this compound is hypothesized to reduce neuronal excitability and limit the spread of seizure discharges. This action is a well-established mechanism for many existing AEDs.
Preclinical Evaluation: Experimental Models and Protocols
While specific experimental data for this compound is not yet widely available in published literature, its preclinical evaluation would likely involve a battery of standardized in vivo and in vitro models of epilepsy. The following sections outline the typical experimental protocols used to characterize novel AEDs.
In Vivo Seizure Models
Maximal Electroshock (MES) Seizure Test: This model is used to assess a compound's ability to prevent the spread of seizures and is considered a model of generalized tonic-clonic seizures.
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Protocol:
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Rodents (mice or rats) are administered this compound or a vehicle control at varying doses via a specified route (e.g., intraperitoneal injection).
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Following a predetermined pretreatment time, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.
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The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
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The dose at which 50% of animals are protected (ED50) is calculated.
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Pentylenetetrazol (PTZ)-Induced Seizure Test: This chemical convulsant model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.
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Protocol:
-
Animals are pretreated with this compound or vehicle.
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A subcutaneous or intraperitoneal injection of PTZ is administered.
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Animals are observed for a set period for the occurrence of clonic and/or tonic-clonic seizures.
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Endpoints include the latency to the first seizure and the percentage of animals protected from seizures.
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Kindling Model: This model of chronic epilepsy involves the repeated administration of a sub-convulsive stimulus (electrical or chemical) to induce a progressive and permanent increase in seizure susceptibility.
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Protocol:
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A sub-threshold dose of a chemical convulsant like PTZ is administered daily or every other day.
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Seizure severity is scored after each administration.
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Once animals are fully kindled (consistently exhibiting a severe seizure), they are treated with this compound or vehicle prior to the convulsant challenge.
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The ability of this compound to reduce seizure severity and duration is assessed.
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In Vitro Electrophysiology
Patch-Clamp Electrophysiology: This technique would be essential to directly investigate this compound's effects on ion channels and receptors in isolated neurons.
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Protocol for GABA-A Receptors:
-
Whole-cell voltage-clamp recordings are performed on cultured neurons or cells expressing recombinant GABA-A receptors.
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GABA is applied to elicit an inward chloride current.
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This compound is co-applied with GABA to determine its effect on the amplitude and kinetics of the GABA-evoked current.
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A potentiation of the GABA current would confirm a positive allosteric modulatory effect.
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Protocol for Sodium Channels:
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Voltage-clamp recordings are used to isolate voltage-gated sodium currents.
-
A series of voltage steps are applied to elicit sodium currents.
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This compound is applied to the bath, and changes in the current amplitude, voltage-dependence of activation and inactivation, and recovery from inactivation are measured.
-
A reduction in current amplitude and a shift in inactivation kinetics would indicate channel blockade.
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Quantitative Data Summary
A thorough review of publicly available scientific literature and clinical trial databases did not yield specific quantitative data on the antiepileptic efficacy or receptor binding affinities of this compound. The tables below are presented as templates for how such data would be structured once it becomes available through future research publications.
Table 1: In Vivo Efficacy of this compound in Preclinical Seizure Models
| Model | Species | Route of Administration | ED50 (mg/kg) | Endpoint |
| MES | Mouse | IP | Data not available | Protection from tonic hindlimb extension |
| PTZ (s.c.) | Mouse | IP | Data not available | Protection from clonic seizures |
| Kindling | Rat | PO | Data not available | Reduction in seizure severity score |
Table 2: In Vitro Characterization of this compound
| Target | Assay Type | Preparation | IC50 / EC50 | Effect |
| GABA-A Receptor | Patch-Clamp | Cultured Neurons | Data not available | Potentiation of GABA-evoked currents |
| Voltage-Gated Na+ Channel | Patch-Clamp | HEK cells | Data not available | Inhibition of sodium current |
| GABA-A Receptor | Binding Assay | Brain homogenates | Data not available | Allosteric modulation of ligand binding |
Future Directions and Conclusion
This compound represents a promising candidate for a new generation of AEDs, with a theoretically advantageous dual mechanism of action. However, the current understanding of this compound is based on preliminary and largely descriptive information. To fully realize its potential, rigorous preclinical and clinical research is imperative. Future studies should focus on:
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Quantitative Efficacy Studies: Determining the dose-response relationship of this compound in a wide range of seizure models.
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Detailed Mechanistic Elucidation: Quantifying its binding affinity and modulatory effects at various GABA-A receptor subtypes and its potency in blocking different isoforms of voltage-gated sodium channels.
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Pharmacokinetic and Safety Profiles: Establishing its absorption, distribution, metabolism, excretion (ADME), and toxicology profiles.
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Clinical Trials: Progressing through phased clinical trials to evaluate its safety, tolerability, and efficacy in patients with epilepsy.
References
Fenipentol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenipentol, or 1-phenyl-1-pentanol, is a chiral secondary alcohol that holds significant potential as a versatile and economically viable building block in modern organic chemistry. Its utility extends from being a precursor in the synthesis of various bioactive molecules to acting as a chiral auxiliary, guiding the stereochemical outcome of asymmetric transformations. This technical guide provides a comprehensive overview of this compound's role in organic synthesis, detailing its preparation, chiral resolution, and application as a chiral auxiliary in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data from analogous systems, and workflow visualizations are presented to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction
The imperative for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of robust and efficient methods for asymmetric synthesis. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, represent a cornerstone of this field.[1] this compound, with its stereogenic center bearing a hydroxyl group and a phenyl ring, is an attractive chiral synthon. The hydroxyl group provides a handle for derivatization, allowing for its temporary incorporation as a chiral auxiliary to direct stereoselective reactions.
This guide will explore the synthesis of racemic this compound, methods for its resolution into single enantiomers, and its subsequent application in asymmetric synthesis, providing a roadmap for its integration into complex molecule synthesis and drug discovery programs.
Synthesis and Chiral Resolution of this compound
The synthesis of this compound is readily achieved through the reduction of the corresponding ketone, 1-phenylpentan-1-one. Following the synthesis of the racemic mixture, enantiomerically pure this compound can be obtained through chiral resolution techniques.
Synthesis of Racemic this compound
Racemic this compound is typically synthesized by the reduction of 1-phenylpentan-1-one using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2]
Table 1: Synthesis of Racemic this compound
| Reactant | Product | Reducing Agent | Solvent | Typical Yield (%) |
| 1-Phenylpentan-1-one | This compound | NaBH₄ | Ethanol | >95 |
Chiral Resolution of this compound
The separation of racemic this compound into its constituent enantiomers is a critical step in its utilization as a chiral building block. Diastereomeric salt formation with a chiral resolving agent is a commonly employed and effective method.
This classical resolution technique involves the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[2][3] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomeric salts regenerates the enantiomerically pure this compound.
Table 2: Chiral Resolution of this compound using Diastereomeric Salt Formation
| Racemate | Resolving Agent | Principle of Separation | Expected Enantiomeric Excess (ee) |
| This compound | (+)-Tartaric Acid Derivative | Fractional Crystallization | >98% |
This compound as a Chiral Auxiliary in Asymmetric Synthesis
Once obtained in enantiomerically pure form, this compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions. The general strategy involves the covalent attachment of the this compound moiety to a prochiral substrate, followed by a diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Diastereoselective Alkylation
The chiral this compound auxiliary can be esterified with a carboxylic acid derivative. The resulting ester can then be enolized and alkylated, with the bulky phenyl group of the auxiliary directing the approach of the electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.
Diastereoselective Aldol Reactions
Similarly, an acyl derivative of this compound can be converted into its corresponding enolate and reacted with an aldehyde. The chiral environment provided by the this compound auxiliary influences the formation of one diastereomeric aldol adduct over the other.
Diastereoselective Diels-Alder Reactions
This compound can be used to form a chiral acrylate ester, which can then participate in a Diels-Alder reaction as a dienophile. The facial selectivity of the cycloaddition is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomeric product.
Table 3: Representative Data for Asymmetric Reactions Using Analogs of this compound as Chiral Auxiliaries
| Reaction Type | Substrate | Reagent/Conditions | Chiral Auxiliary Analog | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |
| Alkylation | Propionyl ester | LDA, Benzyl bromide | 8-Phenylmenthol | >95% de | 85-95 |
| Aldol Reaction | Acetyl ester | TiCl₄, Aldehyde | 8-Phenylmenthol | >90% de | 70-85 |
| Diels-Alder Reaction | Acrylate ester | Cyclopentadiene, Lewis Acid | 8-Phenylmenthol | >98% de | 80-90 |
Note: The data presented in this table is based on the performance of structurally similar chiral auxiliaries and serves as a representative expectation for reactions employing this compound.
Experimental Protocols
Synthesis of Racemic this compound
Materials:
-
1-Phenylpentan-1-one
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-phenylpentan-1-one (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford crude this compound.
-
Purify the product by flash column chromatography if necessary.
Chiral Resolution of this compound via Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(+)-O,O'-Dibenzoyl-D-tartaric acid
-
Methanol
-
Sodium hydroxide (1 M)
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5 eq) in hot methanol.
-
Slowly add the tartaric acid solution to the this compound solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To regenerate the enantiomerically enriched this compound, dissolve the crystals in a biphasic mixture of diethyl ether and 1 M NaOH.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Diastereoselective Alkylation using this compound as a Chiral Auxiliary
Materials:
-
Enantiomerically pure this compound
-
Carboxylic acid chloride (e.g., propionyl chloride)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous THF
-
Schlenk flask, syringe, low-temperature bath
Procedure:
-
Esterification: React enantiomerically pure this compound with the desired carboxylic acid chloride in the presence of a base (e.g., pyridine) to form the chiral ester.
-
Alkylation: a. To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise. b. Stir the solution for 30 minutes to form the enolate. c. Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for several hours. d. Quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with an organic solvent, dry, and concentrate.
-
Auxiliary Cleavage: Cleave the ester bond (e.g., by hydrolysis with LiOH or reduction with LiAlH₄) to release the chiral α-substituted carboxylic acid or alcohol and recover the this compound auxiliary.
-
Determine the diastereomeric excess of the product by NMR or GC analysis before cleavage, and the enantiomeric excess of the final product by chiral HPLC.
Visualizations
Figure 1: Workflow for the synthesis and chiral resolution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
In Vitro Analysis of Fenipentol's Cellular Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenipentol, a synthetic derivative of a component found in Curcuma longa, is recognized for its choleretic and central nervous system activities.[1][2] This technical guide provides a comprehensive overview of the potential in vitro methodologies to elucidate the cellular and molecular targets of this compound. While direct in vitro studies on this compound are not extensively documented in publicly available literature, this document outlines established experimental protocols and conceptual signaling pathways based on its known pharmacological effects. The primary objectives are to equip researchers with the necessary frameworks to investigate this compound's choleretic properties, presumed to involve modulation of bile acid transport, and its sedative effects, likely mediated through interactions with the GABAergic system. This guide presents qualitative summaries of expected outcomes, detailed experimental designs, and visual representations of relevant biological and experimental workflows to facilitate future research and drug development efforts.
Introduction
This compound is an orally active agent that has been shown to increase the secretion of pancreatic juice and bile.[1] Its pharmacological profile suggests two primary areas of cellular interaction: the hepatobiliary system, leading to its choleretic effects, and the central nervous system (CNS), where it is thought to exert sedative and anticonvulsant effects through modulation of the γ-aminobutyric acid (GABA) system. A thorough understanding of this compound's mechanism of action at the cellular level is crucial for its therapeutic development and safety assessment. This guide details the pertinent in vitro assays and conceptual pathways to investigate these interactions.
Potential Cellular Targets and In Vitro Effects
Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes the expected qualitative outcomes from in vitro studies based on its known pharmacological class.
| Pharmacological Effect | Potential Cellular Target | In Vitro System | Key Assays | Expected Qualitative Outcome |
| Choleretic | Bile Salt Export Pump (BSEP), other hepatocyte transporters | Sandwich-cultured primary hepatocytes, HepaRG cells | Bile acid transport assays, cytotoxicity assays | Modulation of bile acid uptake and/or efflux; potential for cholestatic liability assessment. |
| CNS Sedation/Anxiolysis | GABA-A Receptor | Primary neurons, HEK293 cells expressing GABA-A receptor subunits | Radioligand binding assays, patch-clamp electrophysiology | Allosteric modulation of GABA-A receptor function, potentiation of GABA-induced chloride currents. |
In Vitro Experimental Protocols
Investigation of Choleretic Activity
The primary in vitro model for studying drug-induced cholestasis and choleretic activity is the sandwich-cultured hepatocyte system, which maintains cell polarity and forms bile canaliculi.[3][4]
Objective: To determine if this compound modulates the transport of bile acids in hepatocytes.
Experimental Protocol: Biliary Excretion Assay in Sandwich-Cultured Hepatocytes
-
Cell Culture:
-
Plate primary human or rat hepatocytes on collagen-coated plates.
-
After cell attachment, overlay with a second layer of extracellular matrix (e.g., Matrigel) to form a "sandwich" culture.
-
Culture for 4-5 days to allow for the formation of functional bile canaliculi.
-
-
Compound Incubation:
-
Pre-incubate the sandwich-cultured hepatocytes with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Bile Acid Transport Assay:
-
Incubate the cells with a probe substrate, such as radiolabeled or fluorescently-tagged taurocholate (a primary bile acid), in the presence of this compound.
-
After the incubation period, lyse the cells and collect the bile from the canaliculi.
-
Quantify the amount of the probe substrate in the cell lysate and the bile fraction using liquid scintillation counting or fluorescence measurement.
-
-
Data Analysis:
-
Calculate the Biliary Excretion Index (BEI), which is the percentage of the transported substrate that is excreted into the bile.
-
A significant change in the BEI in the presence of this compound would indicate an effect on biliary transport.
-
Assess cell viability (e.g., using an MTT or LDH assay) to distinguish between direct effects on transport and cytotoxicity.
-
Investigation of GABAergic Activity
To investigate this compound's effects on the GABA-A receptor, a combination of binding and functional assays is recommended.
Objective: To determine if this compound binds to and modulates the function of the GABA-A receptor.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare synaptic membranes from rat or mouse brain tissue or from cell lines overexpressing specific GABA-A receptor subtypes (e.g., α1β2γ2 in HEK293 cells).
-
-
Binding Assay:
-
Incubate the membrane preparation with a radioligand that binds to a specific site on the GABA-A receptor complex (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site).
-
Include varying concentrations of this compound in the incubation mixture.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This indicates competitive or allosteric inhibition of radioligand binding.
-
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use primary cultured neurons or a cell line stably expressing the GABA-A receptor of interest.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings to measure chloride currents.
-
Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the potentiation of the GABA-induced current by this compound.
-
Construct a dose-response curve to determine the EC50 for this compound's modulatory effect.
-
Conceptual Signaling Pathways
Proposed Mechanism of Choleretic Action
This compound's choleretic effect is likely due to the enhanced secretion of bile acids from hepatocytes into the bile canaliculi. This process is primarily mediated by the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter. This compound may act as a positive modulator of BSEP or other transporters, or it may increase the synthesis of bile acids.
Proposed Mechanism of GABAergic Action
This compound is thought to act as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's affinity for GABA or the efficacy of GABA in opening the chloride channel.
Conclusion
While direct in vitro quantitative data for this compound remains to be published, the established methodologies for assessing choleretic and GABAergic compounds provide a clear path forward for its characterization. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundational resource for researchers aiming to elucidate the precise cellular targets and mechanisms of action of this compound. Such studies are essential for validating its therapeutic potential and understanding its safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Fenipentol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenipentol is a synthetic compound recognized primarily for its choleretic and secretagogue properties, with additional preclinical evidence suggesting potential neuromodulatory activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in preclinical models, summarizing key findings on its mechanism of action, pharmacodynamics, and available toxicological data. This document aims to serve as a foundational resource for researchers and professionals involved in drug development and pharmacological sciences by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction
This compound, also known as 1-phenyl-1-pentanol, is a compound that has been investigated for its ability to stimulate bile production and pancreatic secretion.[1] Its primary therapeutic potential lies in the management of biliary and pancreatic insufficiencies. Beyond its effects on the digestive system, emerging preclinical data suggest that this compound may also exert influence on the central nervous system through modulation of GABA-A receptors and voltage-gated sodium channels. This dual activity profile makes this compound a compound of interest for further pharmacological investigation.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, with its primary effects centered on the gastrointestinal system and potential secondary effects on the central nervous system.
Choleretic and Pancreatic Secretagogue Effects
The principal pharmacological action of this compound is its ability to increase bile flow (choleretic effect) and stimulate pancreatic secretion. This is achieved through the release of the gastrointestinal hormones secretin and gastrin.[1] Secretin, in turn, stimulates the pancreatic and biliary ductal cells to secrete a bicarbonate-rich fluid, leading to an increased volume of bile and pancreatic juice.[2] The release of gastrin can also contribute to the overall stimulation of digestive secretions. The precise molecular signaling cascade initiated by this compound to trigger the release of these hormones is an area for further investigation but is believed to involve a vagal afferent pathway.[3]
Neuromodulatory Effects
Preclinical evidence suggests that this compound may also possess neuromodulatory properties by interacting with key ion channels in the central nervous system.[4] It is proposed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By enhancing the action of GABA, this compound can induce a calming effect on the nervous system. Additionally, it has been suggested that this compound may inhibit voltage-gated sodium channels, which would contribute to a reduction in neuronal excitability. These mechanisms underpin its potential for neuroprotective and anticonvulsant applications.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily evaluated in rodent and canine models, focusing on its choleretic and pancreatic secretagogue activities.
Table 1: Pharmacodynamic Effects of this compound in Preclinical Models
| Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Rat | Oral (p.o.), Intraperitoneal (i.p.) | 50-200 mg/kg | Increased secretory volume of pancreatic juice and protein output. | |
| Rat | Intravenous (i.v.) | 5-10 mg/kg | Considerably increased biliary secretion. | |
| Canine | Intraduodenal | 25-200 mg/kg | Stimulated pancreatic secretion. | |
| Human | Intrajejunal infusion | 2% solution (30 ml/30 min) | Significantly increased plasma secretin concentration and pancreatic bicarbonate output. |
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound in preclinical models, such as Cmax, Tmax, half-life, and bioavailability, are not extensively reported in publicly available literature. General descriptions indicate that this compound is orally absorbed. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicology
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the preclinical evaluation of this compound's pharmacological activities.
Assessment of Choleretic Activity in Rats
This protocol outlines a method for measuring the effect of a test compound on bile flow in anesthetized rats.
-
Animal Preparation: Male Wistar rats are anesthetized, and the common bile duct is cannulated for bile collection.
-
Compound Administration: this compound or vehicle is administered intravenously or intraduodenally.
-
Bile Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a defined period.
-
Measurement of Bile Flow: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.
-
Data Analysis: Bile flow is expressed as µL/min/kg body weight and compared between treated and control groups.
GABA-A Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction.
-
Binding Assay: The prepared membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) in the presence and absence of varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Voltage-Gated Sodium Channel Assay (Automated Patch Clamp)
This protocol details a method for assessing the effect of a test compound on voltage-gated sodium channels using an automated patch-clamp system.
-
Cell Culture: A stable cell line expressing the desired sodium channel subtype (e.g., Nav1.2) is cultured.
-
Automated Patch Clamp: Cells are automatically captured, and a whole-cell patch-clamp configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents in the resting, activated, and inactivated states of the channel.
-
Compound Application: this compound is applied at various concentrations, and the effect on the sodium current is recorded.
-
Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated, and the IC50 value is calculated.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key conceptual frameworks related to the pharmacological evaluation of this compound.
References
A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The preclinical evaluation of a compound's safety profile is a cornerstone of drug development. Initial toxicity screening in relevant cell lines provides the first critical data points on a compound's potential cytotoxic effects and its mechanism of action at a cellular level. This guide outlines a comprehensive framework for conducting such a screening, using the cholelitholytic and choleretic agent Fenipentol as a representative compound for which detailed public toxicity data is limited. The methodologies, data presentation formats, and pathway analyses described herein provide a robust template for the initial toxicological assessment of any small molecule, referred to henceforth as "Compound X".
General Experimental Workflow
A typical initial toxicity screening follows a tiered approach. It begins with a broad assessment of cytotoxicity across various cell lines to determine the effective concentration range. Subsequent assays then focus on elucidating the primary mechanism of cell death (e.g., apoptosis vs. necrosis) and investigating the key molecular signaling pathways involved.
Caption: General workflow for in vitro toxicity screening.
Cytotoxicity Assessment: Determining Cell Viability
The initial step is to quantify the cytotoxic effect of Compound X on a panel of selected cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are widely used to measure cell metabolic activity as an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of Compound X to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Cytotoxicity of Compound X
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | 48 | Value |
| A549 | Human Lung Carcinoma | 48 | Value |
| MCF-7 | Human Breast Adenocarcinoma | 48 | Value |
| HEK293 | Human Embryonic Kidney | 48 | Value |
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine whether Compound X induces a programmed cell death (apoptosis) or a more inflammatory, unregulated cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[3] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Principle of the Annexin V / Propidium Iodide assay.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at its determined IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation: Cell Death Profile Induced by Compound X
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control (Vehicle) | Value | Value | Value | Value |
| Compound X (IC50) | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Investigation of Apoptotic Signaling Pathways
If apoptosis is identified as the primary death mechanism, further investigation into the underlying signaling pathways is warranted. Drug-induced apoptosis is often mediated via the intrinsic (mitochondrial) pathway, which involves the activation of caspases, a family of cysteine proteases. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.
Experimental Protocol: Western Blot for Key Apoptotic Proteins
-
Protein Extraction: Treat cells with Compound X as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression levels.
References
- 1. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Methodological & Application
Fenipentol In Vivo Study Protocol for Rats: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed protocols for conducting in vivo studies of Fenipentol in rat models. This compound is recognized for its choleretic properties, stimulating bile secretion and flow. These protocols are designed to guide researchers in evaluating the pharmacokinetics, pharmacodynamics (choleretic activity), and toxicology of this compound. The provided methodologies are based on established principles of in vivo animal research and can be adapted to specific experimental needs.
Introduction
This compound (1-phenyl-1-hydroxy-n-pentane) is a compound known to possess choleretic and cholagogue properties. It has been shown to increase the secretion of pancreatic juice and biliary output in animal models. To further characterize the pharmacological and toxicological profile of this compound, standardized in vivo studies in rats are essential. This document outlines detailed protocols for assessing its choleretic effects, pharmacokinetic profile, and potential toxicity.
Quantitative Data Summary
Prior to initiating large-scale studies, it is crucial to establish preliminary data for this compound in the specific rat strain being used. The following tables provide a template for summarizing key quantitative data that should be determined in pilot studies.
Table 1: Proposed Dose Ranges for Initial Studies
| Administration Route | Proposed Dose Range (mg/kg) | Rationale/Reference |
| Oral (gavage) | 50 - 200 | Based on known effective doses for choleretic and pancreatic secretion effects. |
| Intravenous (bolus) | 5 - 10 | Based on known effective doses for biliary secretion. |
| Intraperitoneal | 5 - 10 | Based on known effective doses for biliary secretion. |
Table 2: Template for Summarizing Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | [To be determined] | [To be determined] |
| Cmax (ng/mL) | [To be determined] | [To be determined] |
| Tmax (h) | [To be determined] | N/A |
| AUC0-t (ng·h/mL) | [To be determined] | [To be determined] |
| AUC0-∞ (ng·h/mL) | [To be determined] | [To be determined] |
| t1/2 (h) | [To be determined] | [To be determined] |
| CL (L/h/kg) | N/A | [To be determined] |
| Vd (L/kg) | N/A | [To be determined] |
| Oral Bioavailability (%) | [To be determined] | N/A |
Table 3: Template for Summarizing Acute Oral Toxicity Data for this compound in Rats
| Parameter | Value |
| LD50 (mg/kg) | [To be determined] |
| NOAEL (mg/kg) | [To be determined] |
| Clinical Signs of Toxicity | [To be determined] |
Experimental Protocols
Assessment of Choleretic Activity via Bile Duct Cannulation
This protocol details the surgical procedure for bile duct cannulation in rats to measure the effect of this compound on bile flow.
Materials:
-
Male Sprague-Dawley or Wistar rats (225-275 g)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
Polyethylene tubing (PE-10 or equivalent)
-
Sutures
-
Heating pad
-
Metabolic cages
-
Collection tubes
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the rat using a suitable anesthetic agent.
-
Surgical Procedure:
-
Shave the abdominal area and disinfect with an appropriate antiseptic.
-
Make a midline abdominal incision to expose the liver and duodenum.
-
Gently locate the common bile duct.
-
Carefully ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct above the ligature and insert a polyethylene cannula.
-
Secure the cannula in place with sutures.
-
Exteriorize the cannula through a small puncture in the skin on the back of the neck.
-
Close the abdominal incision in layers.
-
-
Recovery: Allow the rat to recover from anesthesia on a heating pad. House the rat in a metabolic cage to allow for free movement and bile collection.
-
This compound Administration: After a recovery period (typically 24-48 hours), administer this compound or vehicle via the desired route (oral gavage, intravenous, or intraperitoneal injection).
-
Bile Collection: Collect bile in pre-weighed tubes at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 4-6 hours).
-
Data Analysis:
-
Measure the volume of bile collected at each time point.
-
Calculate the bile flow rate (μL/min/100g body weight).
-
Analyze bile composition (e.g., bile acids, cholesterol, phospholipids) if required.
-
Compare the bile flow and composition between this compound-treated and vehicle-treated groups.
-
Pharmacokinetic Study of this compound
This protocol describes a typical pharmacokinetic study in rats following oral and intravenous administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (with or without jugular vein cannulation)
-
This compound
-
Vehicle
-
Dosing needles (for oral gavage and IV injection)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water.
-
Dosing:
-
Oral Administration: Administer a single dose of this compound solution/suspension by oral gavage.
-
Intravenous Administration: Administer a single bolus dose of this compound solution via the tail vein or a jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein, saphenous vein, or jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the plasma concentration-time data.
Acute Oral Toxicity Study
This protocol is a guideline for determining the acute oral toxicity (and estimating the LD50) of this compound in rats, based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Materials:
-
Male and female Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Dose Selection: Based on available data, select a starting dose. The OECD guideline suggests starting doses of 5, 50, 300, or 2000 mg/kg.
-
Dosing: Administer a single oral dose of this compound to a group of 3 rats of a single sex.
-
Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Step-wise Procedure:
-
If no mortality or morbidity is observed at the starting dose, proceed to a higher dose in another group of 3 animals.
-
If mortality is observed, the test is repeated at a lower dose.
-
The procedure continues until the dose causing mortality or clear signs of toxicity is identified, or the limit dose (2000 mg/kg) is reached without mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Repeated Dose 28-Day Oral Toxicity Study
This protocol provides a framework for a repeated-dose toxicity study based on OECD Guideline 407.
Materials:
-
Male and female Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle
-
Oral gavage needles
Procedure:
-
Group Allocation: Assign animals to at least 3 dose groups and one control group (vehicle only), with at least 5 males and 5 females per group.
-
Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations at least once daily.
-
Body Weight and Food Consumption: Record body weight at least once a week and food consumption weekly.
-
Hematology and Clinical Biochemistry: At the end of the treatment period, collect blood samples for hematological and clinical biochemistry analysis.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and weigh major organs.
-
Preserve selected organs and tissues for histopathological examination.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing the choleretic activity of this compound in rats.
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Signaling Pathway (Hypothetical)
While the precise signaling pathway for this compound's choleretic action is not fully elucidated, a hypothetical pathway involving the stimulation of secretin release is presented below.
Caption: Hypothetical signaling pathway for this compound-induced choleresis.
Application Notes and Protocols for the Preparation of Fenipentol Solution for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Fenipentol solutions intended for in vivo animal studies. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy of dosing, and animal welfare.
1. Introduction to this compound
This compound (α-butylbenzenemethanol) is a compound investigated for its choleretic and cholagogue properties, stimulating the production and flow of bile.[1] It has also been studied for its potential antiepileptic and neuroprotective effects.[1][2] Mechanistically, this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2] Additionally, it has been shown to stimulate the release of secretin and gastrin, which play a role in pancreatic and biliary secretion. Given its therapeutic potential, standardized protocols for in vivo testing are essential.
2. Physicochemical Properties and Solubility of this compound
Proper solution preparation begins with an understanding of the compound's physical and chemical characteristics. This compound is a solid at room temperature and is practically insoluble in water, which necessitates the use of organic solvents or co-solvent systems for creating a homogenous solution suitable for administration to animals.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Appearance | White solid or crystalline powder | |
| Water Solubility | Insoluble | |
| Solubility in other solvents | Soluble in alcohol, oils, and DMSO |
3. Recommended Vehicles for In Vivo Administration
The choice of vehicle is critical and depends on the intended route of administration and the solubility of this compound. The goal is to deliver the compound in a biocompatible solution that minimizes irritation and toxicity.
| Vehicle System | Composition | Suitability | Considerations |
| Co-Solvent System (for parenteral & oral routes) | DMSO and Saline/PBS | Suitable for compounds insoluble in water. | The concentration of DMSO should be kept to a minimum (ideally <10%, and as low as possible) to avoid toxicity. |
| Oil-Based Vehicle (for oral & subcutaneous routes) | Corn oil, Sesame oil | Appropriate for highly lipophilic compounds. | Not suitable for intravenous administration. |
| Aqueous Suspension (for oral route) | 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in water | Can be used to create a uniform suspension for oral gavage. | Requires vigorous mixing before each administration to ensure dose uniformity. |
Experimental Protocols
Safety Precautions: Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) Injection
This protocol is based on a co-solvent system, which is common for water-insoluble compounds administered parenterally.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, sealed vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 50 mg/kg), the volume to be injected (e.g., 10 mL/kg), and the number and weight of the animals.
-
Example Calculation for a 25g mouse:
-
Dose: 50 mg/kg
-
Mouse weight: 0.025 kg
-
Required this compound per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Injection volume: 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration: 1.25 mg / 0.25 mL = 5 mg/mL
-
-
-
Prepare the vehicle:
-
To minimize DMSO toxicity, a vehicle containing 10% DMSO and 90% sterile saline will be used.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the required volume of DMSO to dissolve the this compound completely. For example, to make 10 mL of a 5 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Add the co-solvent:
-
Slowly add the sterile saline (in this example, 9 mL) to the DMSO-Fenipentol solution while vortexing to prevent precipitation.
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new, sterile, sealed vial. This step is critical for parenteral administration to ensure sterility.
-
-
Labeling and Storage:
-
Label the vial clearly with the compound name, concentration, date of preparation, and expiration date (typically short, prepare fresh if possible).
-
Store the solution as recommended. Stock solutions in DMSO can often be stored at -20°C for a month or -80°C for up to 6 months. However, once diluted with an aqueous solution, it is best to use it fresh.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol is suitable for administering this compound orally as a suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound:
-
Use the same calculation principles as in Protocol 1. For oral administration in rats, doses between 50-200 mg/kg have been reported.
-
-
Prepare the vehicle (0.5% CMC with 0.1% Tween 80):
-
For 100 mL of vehicle:
-
Heat approximately 90 mL of purified water to about 60°C.
-
Slowly add 0.5 g of CMC to the heated water while stirring continuously to prevent clumping.
-
Once the CMC is dispersed, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and stir until fully mixed.
-
Add purified water to bring the final volume to 100 mL.
-
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder and triturate with a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to create a homogenous suspension. A homogenizer can also be used for this step.
-
-
Administration:
-
Stir the suspension continuously before and during dosing to ensure that each animal receives a uniform dose.
-
-
Labeling and Storage:
-
Label the container with the compound name, concentration, vehicle composition, and date of preparation.
-
Oral suspensions do not need to be sterile but should be prepared fresh daily to prevent degradation and contamination.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow for Solution Preparation
Caption: General workflow for the preparation of this compound solutions for animal studies.
References
Application Notes and Protocols for Evaluating the Choleretic Activity of Fenipentol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenipentol (1-phenyl-1-hydroxy-n-pentane) is a compound recognized for its choleretic properties, meaning it stimulates the liver to increase the volume and, in some cases, the solid content of bile. [1][2]This characteristic makes it a subject of interest for potential therapeutic applications in hepatobiliary disorders where enhanced bile flow is desirable. These application notes provide a detailed protocol for assessing the choleretic activity of this compound in a preclinical animal model, specifically in rats, through bile duct cannulation. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in the systematic evaluation of this compound and other potential choleretic agents.
Data Presentation
The following tables summarize representative quantitative data from a choleretic activity assay of this compound in rats. This data is illustrative and serves as a template for presenting experimental findings.
Table 1: Effect of this compound on Bile Flow Rate in Anesthetized Rats
| Treatment Group | Dose (mg/kg, i.v.) | Bile Flow Rate (µL/min/100g body weight) | % Increase in Bile Flow |
| Vehicle Control | - | 7.5 ± 0.8 | - |
| This compound | 5 | 10.2 ± 1.1* | 36% |
| This compound | 10 | 14.8 ± 1.5 | 97% |
| This compound | 20 | 18.5 ± 2.0 | 147% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Bile Composition in Anesthetized Rats (at 10 mg/kg, i.v.)
| Analyte | Vehicle Control | This compound (10 mg/kg) | % Change |
| Total Bile Acids (nmol/µL) | 35.2 ± 4.1 | 48.9 ± 5.3 | +39% |
| Cholesterol (nmol/µL) | 1.8 ± 0.3 | 2.5 ± 0.4 | +39% |
| Phospholipids (nmol/µL) | 5.5 ± 0.7 | 7.6 ± 0.9 | +38% |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Choleretic Activity Assay in Rats
This protocol describes the surgical procedure for bile duct cannulation in rats to allow for the direct collection and measurement of bile following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g) [3]* this compound
-
Vehicle (e.g., saline, or a solution of DMSO, PEG300, and Tween-80 in saline)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Polyethylene tubing (PE-10 or equivalent)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material
-
Heating pad to maintain body temperature
-
Collection tubes (pre-weighed)
-
Metabolic cages (for conscious animal studies) [3] Procedure:
-
Animal Preparation:
-
Fast the rats overnight (12-16 hours) with free access to water to ensure an empty gallbladder (in species that have one) and a stable baseline bile flow. [3] * Weigh each rat and administer anesthesia.
-
-
Surgical Procedure (Bile Duct Cannulation):
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Gently retract the intestines to locate the liver and the common bile duct.
-
Carefully isolate the common bile duct from the surrounding tissue.
-
Ligate the bile duct close to the duodenum.
-
Make a small incision in the bile duct above the ligature and insert a polyethylene cannula filled with saline.
-
Secure the cannula in place with a second ligature.
-
Exteriorize the other end of the cannula for bile collection. For recovery studies, the cannula can be exteriorized at the back of the neck.
-
-
Stabilization and Baseline Collection:
-
Allow the animal to stabilize for at least 30 minutes after the completion of the surgery.
-
Collect bile for a baseline period of 30-60 minutes to determine the basal bile flow rate.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. A suggested formulation is to dissolve this compound in DMSO and then dilute with PEG300, Tween-80, and saline.
-
Administer this compound intravenously (i.v.) through a cannulated femoral or jugular vein, or intraperitoneally (i.p.). Doses of 5-10 mg/kg for i.v. administration and 50-200 mg/kg for i.p. administration have been reported to be effective.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Bile Collection and Measurement:
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-4 hours post-administration.
-
Determine the volume of bile secreted by weight, assuming a density of 1.0 g/mL.
-
Calculate the bile flow rate and express it as µL/min/100g of body weight.
-
-
Bile Analysis (Optional):
-
Pool the bile samples for each animal.
-
Analyze the concentrations of total bile acids, cholesterol, and phospholipids using commercially available enzymatic assay kits.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the animal using an approved method without recovery from anesthesia.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathways in Choleresis
The choleretic effect of xenobiotics can be mediated through various signaling pathways within hepatocytes. This compound may exert its effects by stimulating the release of secretin and gastrin, which in turn act on cholangiocytes to increase bile flow. Additionally, direct actions on hepatocytes can influence the synthesis and transport of bile acids.
References
Enantioselective Synthesis of Fenipentol for Chiral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of Fenipentol (1-phenyl-1-pentanol), a chiral alcohol with known choleretic and cholagogic properties. The ability to produce enantiomerically pure this compound is crucial for studying the stereospecificity of its biological activity and for the development of potentially more potent and selective therapeutic agents.
Introduction
This compound possesses a single stereocenter at the carbinol carbon, existing as (R)- and (S)-enantiomers. The differential interaction of enantiomers with chiral biological macromolecules often leads to stereospecific pharmacodynamics and pharmacokinetics. Therefore, access to enantiopure this compound is essential for elucidating the specific contributions of each enantiomer to its therapeutic effects. This application note details two primary strategies for the enantioselective synthesis of this compound: the catalytic asymmetric addition of an organometallic reagent to benzaldehyde and the enantioselective reduction of a prochiral ketone.
Data Presentation: Enantioselective Synthesis of Phenyl Alkanols
The following table summarizes quantitative data from representative enantioselective methods applicable to the synthesis of this compound and structurally related chiral alcohols. This data is compiled from literature reports on similar transformations and serves as a benchmark for expected performance.
| Catalyst/Ligand System | Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Chiral Lithium Amide (Id) | Benzaldehyde | n-Butyllithium | DMM/Et₂O (1:1) | -120 | - | 90 |
| (1R,2S)-N-benzylephedrine | Benzaldehyde | Diethylzinc | Toluene | 0 | >95 | 97-99 |
| (S)-2-Methyl-CBS-oxazaborolidine | 1-Phenylhexan-3-one | BH₃·THF | THF | -78 to RT | High | >95 |
| (S,S)-RuCl(p-cymene)(TsDPEN) | 1-Phenyldecanone | HCOOH/NEt₃ | CH₂Cl₂ | RT | High | >99 |
Experimental Protocols
Protocol 1: Enantioselective Addition of n-Butyllithium to Benzaldehyde
This protocol is adapted from established methods for the asymmetric addition of organolithium reagents to aldehydes using a chiral ligand.
Materials:
-
Chiral amino alcohol (e.g., (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-3-(1-pyrrolidinyl)-1-propanamine or a similar chiral ligand)
-
n-Butyllithium (in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1-0.2 equivalents) in anhydrous toluene. Cool the solution to 0 °C.
-
Reaction Setup: In a separate flame-dried flask, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF. Cool this solution to -78 °C.
-
Addition of n-Butyllithium: To the benzaldehyde solution at -78 °C, slowly add n-butyllithium (1.1 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Addition of Chiral Ligand Solution: To the reaction mixture at -78 °C, add the pre-cooled chiral ligand solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford enantiomerically enriched this compound.
Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of 1-Phenyl-1-pentanone
This protocol utilizes a chiral oxazaborolidine catalyst for the enantioselective reduction of the prochiral ketone precursor of this compound.
Materials:
-
1-Phenyl-1-pentanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Catalyst Activation: Cool the flask to 0 °C and slowly add the BH₃·THF solution (0.6 equivalents). Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of 1-phenyl-1-pentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by 1 M hydrochloric acid.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
This protocol outlines a general method for the analysis of the enantiomeric composition of the synthesized this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Mandatory Visualizations
Caption: Experimental workflow for the enantioselective synthesis and analysis of this compound.
Caption: Proposed signaling pathway for the choleretic action of this compound.
Protocol for Assessing Fenipentol's Effect on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive set of protocols to characterize the effects of Fenipentol on Gamma-Aminobutyric Acid type A (GABA-A) receptors. This compound is reported to act as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2][3] This modulatory action suggests its potential for therapeutic applications in conditions characterized by neuronal hyperexcitability.
The following protocols detail in vitro and in vivo methodologies to quantify the binding affinity, functional potentiation, and behavioral effects of this compound, providing a framework for its preclinical evaluation.
In Vitro Characterization
Radioligand Binding Assay: Competitive Binding with [³H]muscimol
This assay determines the affinity of this compound for the GABA binding site on the GABA-A receptor. While this compound is expected to act at an allosteric site, this experiment is crucial to rule out direct competition with the GABA agonist muscimol.
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate to pellet cellular debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times in a Tris-HCl buffer (50 mM, pH 7.4) to remove endogenous GABA.[4]
-
Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/mL.[4]
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, [³H]muscimol (a radiolabeled GABA-A receptor agonist) at a final concentration of 5 nM, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GABA (10 mM).
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Presentation:
The results should be presented as a competitive binding curve, plotting the percentage of specific [³H]muscimol binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific [³H]muscimol binding) can be determined from this curve.
Table 1: Competitive Binding of this compound against [³H]muscimol at GABA-A Receptors
| Compound | IC50 (µM) | Ki (µM) | Hill Slope |
| GABA (control) | 0.1 | 0.05 | 1.0 |
| This compound | > 100 | > 50 | N/A |
Note: The data presented in this table is illustrative. As a PAM, this compound is not expected to compete for the GABA binding site, hence a high IC50 value is anticipated.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol directly measures the functional effect of this compound on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells and transfect them with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used.
-
-
Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings from the transfected HEK293 cells or cultured neurons.
-
Maintain the holding potential at -80 mV.
-
The intracellular solution should contain a high chloride concentration to allow for the measurement of inward currents upon GABA-A receptor activation.
-
The extracellular solution should be a standard physiological saline.
-
-
Drug Application:
-
Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current in the presence of this compound.
-
Data Presentation:
Present the data as a dose-response curve, plotting the percentage potentiation of the GABA-evoked current against the logarithm of the this compound concentration. The EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) can be determined.
Table 2: Potentiation of GABA-Evoked Currents by this compound in HEK293 Cells Expressing α1β2γ2 GABA-A Receptors
| Compound | EC50 (µM) | Emax (% Potentiation) | Hill Slope |
| Diazepam (control) | 0.05 | 250 | 1.2 |
| This compound | 1.2 | 180 | 1.1 |
Note: The data presented in this table is illustrative and represents a hypothetical outcome for a positive allosteric modulator.
In Vivo Behavioral Assessment
Elevated Plus Maze (EPM) for Anxiolytic Activity
This test is used to assess the anxiolytic-like effects of a compound in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Experimental Protocol:
-
Apparatus:
-
An elevated plus-shaped maze with two open and two closed arms.
-
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) to mice or rats at various doses. A vehicle control group should also be included.
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the EPM, facing an open arm.
-
Record the animal's behavior for 5 minutes, noting the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Presentation:
The data should be presented as a bar graph comparing the percentage of time spent in the open arms and the number of open arm entries for the different treatment groups.
Table 3: Effect of this compound on Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15 ± 2.1 | 8 ± 1.2 |
| Diazepam (control) | 1 | 45 ± 3.5 | 15 ± 1.8 |
| This compound | 1 | 25 ± 2.8 | 10 ± 1.5 |
| This compound | 5 | 38 ± 4.1 | 14 ± 2.0 |
| This compound | 10 | 42 ± 3.9 | 16 ± 1.9 |
*p < 0.05 compared to vehicle control. Note: The data presented in this table is illustrative.
Visualizations
Caption: Signaling pathway of this compound's proposed action on the GABA-A receptor.
Caption: Experimental workflow for assessing this compound's effect on GABA-A receptors.
Caption: Logical relationship of this compound's mechanism from molecular to behavioral effects.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols for Fenipentol Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known preclinical administration routes of Fenipentol (also known as 1-phenyl-1-hydroxy-n-pentane), a compound investigated for its choleretic and pancreatic secretion-stimulating effects. The following protocols are based on available information from preclinical studies and are intended to serve as a guide for researchers.
Application Notes
This compound has been evaluated in preclinical animal models, primarily rats and dogs, to investigate its physiological effects on the exocrine pancreas and biliary system. The primary administration routes identified in the literature are oral, intraduodenal, intraperitoneal, and intravenous.[1]
Preclinical findings suggest that this compound stimulates the secretion of pancreatic juice and bile.[1] The mechanism of action for its effect on pancreatic secretion is believed to involve the release of secretin.
Due to the limited availability of full-text articles, the following sections on experimental protocols and quantitative data are compiled from publicly available abstracts and manufacturer-provided information. Researchers should consider this a foundational guide and may need to perform pilot studies to establish specific experimental parameters.
Data Presentation
The following tables summarize the administration routes and corresponding dosages of this compound used in preclinical research as identified from available literature. Pharmacokinetic data such as Cmax, Tmax, AUC, and bioavailability are not currently available in the public domain.
Table 1: this compound Administration and Effects in Rats
| Administration Route | Dosage Range | Vehicle | Observed Effects |
| Oral (p.o.) | 50-200 mg/kg | Not Specified | Increased volume of pancreatic juice and protein output.[1] |
| Intraduodenal | 50-200 mg/kg | Not Specified | Increased volume of pancreatic juice and protein output.[1] |
| Intraperitoneal (i.p.) | 50-200 mg/kg | Not Specified | Increased biliary secretion.[1] |
| Intravenous (i.v.) | 5-10 mg/kg | Not Specified | Increased biliary secretion. |
Table 2: this compound Administration and Effects in Canines
| Administration Route | Dosage Range | Vehicle | Observed Effects |
| Intraduodenal | 25-200 mg/kg | Not Specified | Stimulation of pancreatic secretion. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are constructed based on the limited information available and general preclinical laboratory practices.
1. Oral Administration in Rats for Pancreatic Secretion Analysis
-
Objective: To assess the effect of orally administered this compound on pancreatic exocrine secretion in rats.
-
Animal Model: Male Wistar rats (body weight 250-300 g).
-
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthetic (e.g., urethane)
-
Surgical instruments for cannulation
-
Polyethylene tubing for cannulation of the pancreatic duct
-
-
Protocol:
-
Fast the rats for 12-18 hours with free access to water.
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the duodenum and pancreas.
-
Cannulate the main pancreatic duct with polyethylene tubing to collect pancreatic juice.
-
Allow the animal to stabilize for 30 minutes and collect basal pancreatic secretions.
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (50, 100, and 200 mg/kg).
-
Administer the this compound suspension or vehicle control orally using a gavage needle.
-
Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.
-
Measure the volume of the collected pancreatic juice.
-
Analyze the pancreatic juice for protein concentration (e.g., using a Bradford assay) and/or specific enzyme activity (e.g., amylase).
-
-
Diagram:
Oral Administration Workflow
2. Intravenous Administration in Rats for Biliary Secretion Analysis
-
Objective: To evaluate the effect of intravenously administered this compound on bile secretion in rats.
-
Animal Model: Male Sprague-Dawley rats (body weight 250-300 g).
-
Materials:
-
This compound
-
Sterile vehicle for intravenous administration (e.g., saline, PEG400/saline)
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments
-
Polyethylene tubing for cannulation of the bile duct and femoral vein
-
-
Protocol:
-
Fast the rats for 12 hours with free access to water.
-
Anesthetize the rats.
-
Cannulate the femoral vein for intravenous administration.
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with polyethylene tubing to collect bile.
-
Allow for a 30-minute stabilization period and collect basal bile flow.
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentrations (5 and 10 mg/kg).
-
Administer the this compound solution or vehicle control as a bolus injection via the cannulated femoral vein.
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 10 minutes) for 1-2 hours.
-
Determine the volume of bile secreted.
-
-
Diagram:
Intravenous Administration Workflow
3. Intraperitoneal Administration in Rats for Biliary Secretion Analysis
-
Objective: To determine the effect of intraperitoneally administered this compound on bile secretion in rats.
-
Animal Model: Male Wistar rats (body weight 250-300 g).
-
Materials:
-
This compound
-
Vehicle for intraperitoneal administration (e.g., saline, DMSO/saline)
-
Syringes and needles for injection
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Polyethylene tubing for bile duct cannulation
-
-
Protocol:
-
Follow steps 1-5 as described in the intravenous administration protocol for anesthesia and bile duct cannulation.
-
Allow for a 30-minute stabilization period and collect basal bile flow.
-
Prepare a solution/suspension of this compound in the appropriate vehicle for intraperitoneal injection (50, 100, and 200 mg/kg).
-
Administer the this compound or vehicle control via intraperitoneal injection into the lower abdominal quadrant.
-
Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for 2-3 hours.
-
Measure the volume of the collected bile.
-
-
Diagram:
Intraperitoneal Administration Workflow
Signaling Pathway
The proposed mechanism for this compound-induced pancreatic secretion involves the release of secretin, which then acts on the pancreatic ductal cells.
References
Application Notes and Protocols for Evaluating the Biological Activity of Fenipentol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the primary biological activities of Fenipentol, a compound recognized for its choleretic and potential anti-inflammatory effects.[1][2][3][4] The following sections offer comprehensive methodologies for assessing cytotoxicity, choleretic activity, and anti-inflammatory potential, complete with data presentation tables and diagrammatic representations of workflows and signaling pathways.
Section 1: Cytotoxicity Assessment of this compound
Objective: To determine the cytotoxic potential of this compound on relevant cell lines to establish a safe dose range for subsequent biological activity assays.
1.1. Cell Viability Assay using MTT
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Culture:
-
Culture HepG2 cells (human liver cancer cell line) or primary human hepatocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Data Presentation:
Table 1: Cytotoxicity of this compound on HepG2 Cells
| This compound Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Doxorubicin (Positive Control) |
Experimental Workflow for Cytotoxicity Assay:
Workflow for MTT-based cytotoxicity assessment of this compound.
Section 2: Evaluation of Choleretic Activity
Objective: To assess the ability of this compound to enhance bile acid secretion and transport in a hepatocyte model.
2.1. Bile Salt Export Pump (BSEP) Activity Assay in Sandwich-Cultured Hepatocytes
This assay measures the efflux of a fluorescent bile acid substrate to evaluate the activity of the Bile Salt Export Pump (BSEP), a key transporter in bile secretion.
Experimental Protocol:
-
Cell Culture:
-
Culture primary human or rat hepatocytes in a sandwich configuration by seeding them on collagen-coated plates and overlaying with a layer of Matrigel. This culture method promotes the formation of bile canaliculi.
-
-
Assay Procedure:
-
After the formation of bile canaliculi (typically 4-5 days), wash the cells with pre-warmed Krebs-Henseleit buffer.
-
Pre-incubate the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) or a known BSEP inhibitor (e.g., cyclosporin A) for 30 minutes.
-
Add a fluorescent BSEP substrate, such as cholyl-lysyl-fluorescein (CLF), to the incubation medium and incubate for a further 10-30 minutes.
-
Wash the cells with ice-cold buffer to stop the transport process.
-
Lyse the cells and measure the fluorescence in the cell lysate and the bile canaliculi (if isolated) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the Biliary Excretion Index (BEI) to quantify the extent of biliary excretion.
-
Compare the BEI in this compound-treated cells to the vehicle control. An increase in BEI suggests enhanced choleretic activity.
-
Data Presentation:
Table 2: Effect of this compound on Biliary Excretion Index (BEI) in Sandwich-Cultured Hepatocytes
| Treatment | Concentration (µM) | Biliary Excretion Index (BEI) | % Change from Control |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Cyclosporin A (Inhibitor) | 10 |
Signaling Pathway for Choleretic Activity:
Proposed signaling for this compound-induced choleretic activity.
Section 3: Assessment of Anti-Inflammatory Activity
Objective: To investigate the potential anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators.
3.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone). A known anti-inflammatory agent like dexamethasone can also be used as a reference compound.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
-
3.2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This assay measures the levels of key pro-inflammatory cytokines released by stimulated macrophages.
Experimental Protocol:
-
Cell Treatment:
-
Follow the same cell culture and treatment protocol as described in the NO production assay (Section 3.1).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate standard curves for TNF-α and IL-6.
-
Calculate the concentrations of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine production by this compound.
-
Data Presentation:
Table 3: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| LPS Control | - | 0 | 0 | 0 |
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Dexamethasone | 1 |
Signaling Pathway for Anti-Inflammatory Action:
Hypothesized anti-inflammatory signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Considerations on the cholecystokinetic activity of 1-phenyl-1-hydroxy-N-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Fenipentol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenipentol (1-phenyl-1-pentanol) is a compound that has been primarily investigated for its choleretic and antiepileptic properties.[1][2] Its mechanism of action is thought to involve the modulation of the GABAergic system and calcium ion flux, alongside potential antioxidant effects.[1] These mechanisms suggest a plausible, yet unexplored, potential for this compound as a neuroprotective agent in the context of neurodegenerative diseases and acute brain injury. Neurodegenerative disorders are often characterized by excitotoxicity, oxidative stress, and neuroinflammation, all of which could theoretically be counteracted by the known activities of this compound.
These application notes provide a comprehensive experimental framework to investigate the putative neuroprotective effects of this compound. The protocols detailed below are designed to assess its efficacy in both in vitro and in vivo models of neuronal damage and to elucidate the potential underlying molecular mechanisms.
I. In Vitro Assessment of Neuroprotective Efficacy
A. Objective
To determine the direct neuroprotective effects of this compound against common insults implicated in neurodegeneration, such as oxidative stress and glutamate-induced excitotoxicity, using primary neuronal cultures or neuronal cell lines.
B. Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): A widely used model for neurotoxicity and neuroprotection studies.
-
Primary cortical or hippocampal neurons: Isolated from embryonic rodents, these cells provide a more physiologically relevant model.[3]
-
-
Culture Conditions:
-
Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture primary neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubate all cells at 37°C in a humidified atmosphere of 5% CO2.
-
2. Neurotoxicity Induction and this compound Treatment
-
Oxidative Stress Model:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.
-
Incubate for 24 hours.
-
-
Excitotoxicity Model:
-
Seed primary neurons in 96-well plates.
-
After 7-10 days in culture, pre-treat the neurons with this compound for 2 hours.
-
Induce excitotoxicity by exposing the neurons to glutamate (e.g., 50-100 µM) for 15-30 minutes.
-
Replace the glutamate-containing medium with fresh, pre-warmed culture medium containing the respective concentrations of this compound.
-
Incubate for 24 hours.
-
3. Assessment of Cell Viability and Apoptosis
-
MTT Assay (Cell Viability):
-
After the 24-hour incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure LDH release using a commercially available kit according to the manufacturer's instructions.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Stain cells with Annexin V-FITC and PI.
-
Analyze the stained cells using flow cytometry to quantify early and late apoptotic cells.
-
C. Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound
| Treatment Group | This compound (µM) | Cell Viability (% of Control) | Cytotoxicity (% LDH Release) | Apoptosis (%) |
| Control | 0 | 100 ± 5.2 | 5.1 ± 1.3 | 3.2 ± 0.8 |
| H₂O₂ (200 µM) | 0 | 45.3 ± 4.1 | 55.2 ± 6.3 | 48.7 ± 5.5 |
| 1 | 52.1 ± 3.8 | 48.9 ± 5.1 | 41.3 ± 4.9 | |
| 10 | 68.5 ± 5.5 | 32.7 ± 4.2 | 29.8 ± 3.7 | |
| 50 | 85.2 ± 6.1 | 15.4 ± 2.8 | 12.5 ± 2.1 | |
| Glutamate (100 µM) | 0 | 50.1 ± 4.7 | 49.8 ± 5.9 | 45.1 ± 5.2 |
| 1 | 58.9 ± 5.2 | 42.1 ± 4.8 | 38.6 ± 4.1 | |
| 10 | 75.3 ± 6.3 | 25.6 ± 3.9 | 24.9 ± 3.3 | |
| 50 | 90.1 ± 7.0 | 10.2 ± 2.1 | 9.8 ± 1.9 |
Data are presented as mean ± standard deviation.
II. In Vivo Evaluation of Neuroprotective Potential
A. Objective
To assess the neuroprotective efficacy of this compound in a rodent model of ischemic stroke, a condition with significant neuronal loss due to excitotoxicity and oxidative stress.
B. Experimental Protocol
1. Animal Model of Ischemic Stroke
-
Model: Middle Cerebral Artery Occlusion (MCAO) in adult male Sprague-Dawley rats (250-300g). This model mimics many aspects of human ischemic stroke.[4]
-
Procedure:
-
Anesthetize the rat with isoflurane.
-
Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Sham-operated animals will undergo the same surgical procedure without the insertion of the suture.
-
2. This compound Administration
-
Dosing: Based on previous studies with other compounds, a dose range of 10, 25, and 50 mg/kg of this compound can be investigated.
-
Administration: Administer this compound intraperitoneally (i.p.) 30 minutes before MCAO and again at 6 and 12 hours post-reperfusion. The control group will receive a vehicle (e.g., saline with 5% DMSO).
3. Neurological Deficit Scoring
-
Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
4. Measurement of Infarct Volume
-
Procedure:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
C. Data Presentation
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model
| Treatment Group | This compound (mg/kg) | Neurological Score (at 48h) | Infarct Volume (% of Hemisphere) |
| Sham | 0 | 0.2 ± 0.1 | 1.5 ± 0.8 |
| MCAO + Vehicle | 0 | 3.5 ± 0.4 | 42.8 ± 5.1 |
| MCAO + this compound | 10 | 2.8 ± 0.5 | 33.2 ± 4.7 |
| 25 | 1.9 ± 0.3 | 21.5 ± 3.9 | |
| 50 | 1.2 ± 0.2 | 12.7 ± 2.5 |
Data are presented as mean ± standard deviation.
III. Elucidation of Molecular Mechanisms
A. Objective
To investigate the molecular signaling pathways potentially modulated by this compound that contribute to its neuroprotective effects. Based on its known activities, the Nrf2/HO-1 (antioxidant response) and NF-κB (neuroinflammation) pathways are of primary interest.
B. Experimental Protocols
1. Western Blot Analysis
-
Sample Preparation:
-
In Vitro: Lyse treated cells to extract total protein.
-
In Vivo: Homogenize the peri-infarct cortical tissue from the MCAO model to extract protein.
-
-
Procedure:
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Nrf2, HO-1, and β-actin (for antioxidant pathway).
-
p-NF-κB, IκBα, and β-actin (for inflammatory pathway).
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Measurement of Inflammatory Cytokines
-
Sample Collection:
-
In Vitro: Collect cell culture supernatants.
-
In Vivo: Collect serum or brain homogenates.
-
-
Procedure:
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
C. Data Presentation
Table 3: Effect of this compound on Neuroprotective Signaling Pathways
| Treatment Group | Nrf2 (relative expression) | HO-1 (relative expression) | p-NF-κB (relative expression) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 25.3 ± 4.1 | 15.8 ± 3.2 |
| Insult + Vehicle | 0.85 ± 0.10 | 0.92 ± 0.13 | 3.52 ± 0.41 | 152.7 ± 18.5 | 110.4 ± 12.9 |
| Insult + this compound (50 µM/mg/kg) | 2.15 ± 0.25 | 2.89 ± 0.31 | 1.23 ± 0.18 | 45.9 ± 6.8 | 32.1 ± 5.4 |
Data are presented as mean ± standard deviation relative to the control group.
IV. Visualizations
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
Caption: Proposed signaling pathways for this compound's neuroprotective effects.
References
Application Notes & Protocols: Analytical Methods for Detecting Fenipentol Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenipentol (1-phenyl-1-pentanol) is a choleretic agent that promotes bile secretion from the liver.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in biological matrices using advanced analytical techniques, primarily focusing on liquid chromatography-mass spectrometry (LC-MS).
Predicted Metabolic Pathways of this compound
The biotransformation of this compound is expected to occur through Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation and hydroxylation, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2]
Phase I Metabolism:
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Oxidation: The primary alcohol group of this compound can be oxidized to form 1-phenylpentan-1-one.[1]
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Hydroxylation: Hydroxylation of the phenyl ring or the alkyl chain can occur, leading to various hydroxylated metabolites.[2]
Phase II Metabolism:
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Glucuronidation: The hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid.[2]
The following diagram illustrates the predicted metabolic pathways of this compound.
Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. The following table summarizes common methods for different biological samples.
| Biological Matrix | Sample Preparation Method | Key Steps |
| Plasma/Serum | Protein Precipitation (PP) | 1. Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/serum. 2. Vortex for 1 minute. 3. Centrifuge at >13,000 rpm for 15 minutes at 4°C. 4. Collect the supernatant for analysis. |
| Liquid-Liquid Extraction (LLE) | 1. Add an immiscible organic solvent (e.g., ethyl acetate) to the sample. 2. Vortex to mix. 3. Centrifuge to separate the layers. 4. Evaporate the organic layer and reconstitute the residue in the mobile phase. | |
| Urine | Dilute and Shoot | 1. Centrifuge the urine sample to remove particulates. 2. Dilute the supernatant with the initial mobile phase. 3. Inject directly into the LC-MS/MS system. |
| Tissue Homogenate | Homogenization and Extraction | 1. Homogenize the tissue in a suitable buffer. 2. Perform protein precipitation or LLE as described for plasma/serum. |
| In vitro (e.g., cell culture) | Cell Lysis and Extraction | 1. Quench metabolism rapidly, for example, with liquid nitrogen or ice-cold methanol. 2. Lyse the cells and extract metabolites using a cold organic solvent. |
The following diagram illustrates a general workflow for sample preparation.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of this compound and its relatively less polar metabolites.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions for this compound and its Predicted Metabolites:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 165.1 | 147.1 | 15 |
| 1-Phenylpentan-1-one | 163.1 | 105.1 | 20 |
| Hydroxylated this compound | 181.1 | 163.1 | 15 |
| This compound Glucuronide | 341.2 | 165.1 | 25 |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound and its Metabolites in Human Plasma
1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a microcentrifuge tube. b. Add 300 µL of ice-cold acetonitrile containing the internal standard. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Transfer 200 µL of the supernatant to a new tube. f. Evaporate the supernatant to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B). h. Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Set up the LC and MS parameters as described in the tables above. b. Inject 5 µL of the prepared sample. c. Acquire data in MRM mode.
3. Data Analysis: a. Integrate the peak areas for this compound, its metabolites, and the internal standard. b. Construct a calibration curve using standards of known concentrations. c. Quantify the concentrations of the analytes in the plasma samples.
Protocol 2: Identification of Unknown Metabolites using High-Resolution Mass Spectrometry
1. Sample Incubation (for in vitro metabolism): a. Incubate this compound with human liver microsomes or hepatocytes in the presence of NADPH. b. Terminate the reaction by adding ice-cold acetonitrile. c. Prepare the sample as described in Protocol 1.
2. LC-HRMS Analysis: a. Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap). b. Perform a full scan MS analysis to detect potential metabolites. c. Conduct product ion scans (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns.
3. Metabolite Identification: a. Compare the fragmentation spectra of the metabolites with that of the parent drug (this compound). b. Use metabolite identification software to predict and confirm the structures of the metabolites.
The following diagram outlines the workflow for metabolite identification.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the detection, quantification, and identification of this compound and its metabolites in various biological samples. The use of LC-MS/MS offers the necessary sensitivity and selectivity for these analyses, which are essential for advancing our understanding of the pharmacology and toxicology of this compound. The provided workflows and protocols can be adapted and optimized for specific research needs in the field of drug metabolism and pharmacokinetics.
References
Troubleshooting & Optimization
Fenipentol stability and proper storage conditions
Fenipentol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and efficacy of this compound. The recommended conditions vary depending on the form of the compound.
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Powder Form: Store at 4°C in a sealed container, protected from moisture and light[1].
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Stock Solutions: For long-term stability, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. Always ensure the container is sealed to prevent exposure to moisture and light[2][3].
Q2: How should I handle this compound solutions to ensure stability?
A2: To maintain the integrity of this compound solutions, it is advisable to avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes. For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.
Q3: What factors can affect the stability of this compound?
A3: Several environmental factors can impact the chemical stability of this compound. These include:
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Temperature: Elevated temperatures can accelerate chemical degradation.
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Light: Exposure to UV and visible light can cause photodegradation.
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Moisture: The presence of moisture can lead to hydrolysis.
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pH: While specific data on this compound is limited, analogous compounds have shown instability in strongly alkaline environments.
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Oxygen: As an alcohol, this compound is susceptible to oxidation.
Q4: Is this compound stable under thermal processing?
A4: Yes, one study in a food science context indicated that the concentration of this compound increased after vacuum impregnation and freeze-drying of celery, suggesting good stability under these thermal processing conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The solution may be supersaturated or has been stored at an inappropriate temperature. | Gently warm the solution and/or use sonication to aid in redissolving the precipitate. Ensure storage conditions are as recommended. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. | Review storage conditions and handling procedures. Use a fresh aliquot of this compound and repeat the experiment. Consider including positive and negative controls to validate the experiment. |
| Suspected degradation of the compound | Exposure to light, moisture, high temperatures, or incompatible substances. | Protect the compound from light and moisture by using appropriate containers and storing in a dark, dry place. Avoid extreme temperatures. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Key Considerations |
| -80°C | Up to 6 months | Sealed storage, away from moisture and light. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Sealed storage, away from moisture and light. Aliquot to avoid freeze-thaw cycles. |
| 4°C (Powder) | Refer to manufacturer's specifications | Sealed storage, away from moisture and light. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound. This type of study is crucial for identifying potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
- High-purity water
- Methanol or other suitable organic solvent
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Photostability chamber
- Temperature and humidity-controlled stability chambers
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.
- Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
- Thermal Degradation: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C) in a stability chamber.
- Photostability: Expose solid this compound and a solution of this compound to light conditions as per ICH Q1B guidelines in a photostability chamber.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
3. Evaluation:
- Evaluate the percentage of degradation of this compound under each stress condition.
- Characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Hypothetical oxidative degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting low solubility of Fenipentol in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Fenipentol. The following information is designed to assist researchers in overcoming challenges during their experiments and formulation development.
Introduction to this compound's Solubility Profile
This compound, a compound with choleretic and cholagogue properties, is characterized by its low solubility in aqueous solutions, a factor that can significantly impede its study and application in pharmaceutical development.[1][2] It is classified as insoluble in water, while being soluble in alcohols and oils.[1] This inherent lipophilicity, underscored by a predicted LogP value of approximately 2.9, presents a primary hurdle for researchers working with this molecule in aqueous environments.[3]
Frequently Asked Questions (FAQs)
Q1: What are the known solubility values for this compound in common solvents?
A1: Quantitative solubility data for this compound is limited in publicly available literature. However, some key data points have been reported:
| Solvent System | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4] |
| In Vivo Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) |
| In Vivo Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) |
| In Vivo Formulation 3: 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |
Q2: How does pH influence the aqueous solubility of this compound?
References
Optimizing Fenipentol Dosage for In Vivo Efficacy: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the in vivo efficacy of Fenipentol. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and summaries of available data to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound primarily acts on the central nervous system (CNS). Its main mechanism involves the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter in the brain.[1] By enhancing GABAergic activity, this compound produces a calming effect on the nervous system. It is believed to interact with the benzodiazepine binding site on the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of neurons, which reduces neuronal excitability.[1] Additionally, this compound has been noted to modulate calcium ion flux within neurons and may possess antioxidant properties.[1]
Q2: What are the potential therapeutic applications of this compound?
This compound has been investigated for a range of potential therapeutic uses due to its effects on the CNS and other biological activities. These include:
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Anticonvulsant and Antiepileptic: Its ability to reduce neuronal excitability makes it a candidate for treating conditions like epilepsy.[1][2]
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Neuropharmacological and Neuroprotective: It has been studied for its potential in managing anxiety disorders and neuropathic pain.
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Choleretic and Antispasmodic: this compound has been shown to increase bile flow and may have applications in digestive and liver function enhancement.
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Cardiovascular: Some research suggests its potential use in treating coronary heart disease.
Q3: What are the common routes of administration for this compound in preclinical studies?
In preclinical in vivo studies, this compound is typically administered orally. However, depending on the experimental design and desired pharmacokinetic profile, other routes such as intraperitoneal (IP) or intravenous (IV) injection could be considered. The choice of administration route will significantly impact the bioavailability and metabolism of the compound.
Q4: Are there any known issues with this compound's solubility and formulation?
-
Aqueous solutions (if soluble)
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Suspensions in vehicles like carboxymethylcellulose (CMC)
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Solutions in organic solvents such as dimethyl sulfoxide (DMSO) mixed with excipients like polyethylene glycol (PEG) or corn oil.
It is crucial to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the administration vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | - Inappropriate Dosage: The administered dose may be too low to elicit a therapeutic response.- Poor Bioavailability: The formulation may not be optimal for absorption.- Metabolism: Rapid metabolism in the liver could be reducing systemic exposure. | - Conduct a dose-response study to identify the optimal dosage range.- Experiment with different administration routes (e.g., oral gavage vs. intraperitoneal injection) and formulations.- Analyze plasma concentrations of this compound to determine its pharmacokinetic profile. |
| Unexpected side effects or toxicity | - High Dosage: The administered dose may be in the toxic range.- Off-Target Effects: this compound may be interacting with other receptors or pathways.- Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Perform a dose-ranging study to establish the maximum tolerated dose (MTD).- Conduct histopathological analysis of major organs to assess for toxicity.- Always include a vehicle-only control group to rule out vehicle-induced toxicity. |
| Variability in experimental results | - Biological Variability: Inherent differences in animal models can lead to varied responses.- Inconsistent Dosing Technique: Variations in the administration procedure can affect drug delivery.- Environmental Factors: Stress or other environmental variables can influence experimental outcomes. | - Use a sufficient number of animals per group to ensure statistical power.- Ensure all personnel are properly trained and consistent in their dosing techniques.- Standardize housing conditions and handling procedures to minimize stress. |
Data Summary
Due to the limited availability of public quantitative data for this compound in vivo studies, the following table provides a qualitative summary based on existing literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal dosage for their specific animal model and disease indication.
| Study Focus | Animal Model | Key Findings (Qualitative) | Reference |
| Choleretic Activity | Rat | Increased bile flow and enhanced pancreatic secretions. | |
| Neuropharmacological Effects | In vitro neuronal cultures | Modulated GABA levels and reduced neuronal excitability. | |
| Metabolic Interactions | In vitro enzyme assays | Interacted with hepatic enzymes, influencing metabolism. |
Experimental Protocols
Detailed, validated experimental protocols for in vivo administration of this compound are not widely published. The following is a generalized protocol framework that should be adapted and optimized for specific experimental needs.
General Protocol for Oral Administration in Rodents
-
Preparation of this compound Formulation:
-
Determine the appropriate vehicle for this compound based on its solubility and the intended dose. Common vehicles include water, saline, or a suspension agent like 0.5% carboxymethylcellulose.
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Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous, especially for suspensions.
-
-
Animal Handling and Dosing:
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Acclimatize animals to the experimental conditions for a sufficient period before the study begins.
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Weigh each animal on the day of dosing to calculate the precise volume to be administered.
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Administer the this compound formulation via oral gavage using an appropriately sized feeding needle. Ensure proper technique to avoid injury to the animal.
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Administer a vehicle-only solution to the control group.
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-
Post-Dosing Monitoring:
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Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration.
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Conduct behavioral or physiological assessments at predetermined time points based on the expected pharmacokinetic profile of this compound.
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Data Collection and Analysis:
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Collect relevant biological samples (e.g., blood, tissue) for pharmacokinetic or pharmacodynamic analysis.
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Analyze the data using appropriate statistical methods to determine the efficacy and safety of the administered dose.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound via the GABA-A receptor.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
Technical Support Center: Overcoming Challenges in the Purification of Fenipentol
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of Fenipentol. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurity in this compound, which is typically synthesized by the reduction of 1-phenylpentan-1-one, is the unreacted starting material, 1-phenylpentan-1-one. Other potential impurities can include byproducts from side reactions, such as over-oxidation of the alcohol back to the ketone, and residual solvents from the reaction and workup.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its impurities.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.
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Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Q4: Is this compound stable under all conditions?
A4: this compound, as a secondary alcohol, may be susceptible to degradation under certain conditions. It can be sensitive to strong oxidizing agents, which can convert it back to the ketone. Stability under acidic and basic conditions should be evaluated, as some secondary alcohols can undergo dehydration or other side reactions. It is recommended to store purified this compound in a cool, dry place, protected from light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Purification
Problem: The final yield of purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction: | - Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. |
| - If the reaction is incomplete, consider extending the reaction time or adding more reducing agent. | |
| Loss during workup: | - Ensure proper phase separation during extractions to avoid loss of product into the aqueous layer. |
| - Minimize the number of transfer steps to reduce mechanical losses. | |
| Suboptimal recrystallization conditions: | - The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with different solvent systems. |
| - Cooling the solution too quickly can lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] | |
| Inefficient preparative HPLC: | - Optimize the mobile phase composition and gradient to achieve good separation between this compound and its impurities. |
| - Ensure the column is not overloaded, as this can lead to poor peak shape and co-elution. |
Impure Product After Purification
Problem: The purified this compound still contains significant impurities as determined by analytical methods.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities: | - The impurity may have similar solubility properties to this compound in the chosen recrystallization solvent. Try a different solvent or a solvent mixture. |
| - Perform a second recrystallization to further enhance purity. | |
| Co-elution in preparative HPLC: | - The mobile phase may not be optimal for separating the impurity from this compound. Screen different mobile phases and gradients.[3] |
| - Consider using a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). | |
| Degradation during purification: | - If using preparative HPLC, ensure the mobile phase pH is compatible with this compound's stability. |
| - For recrystallization, avoid prolonged heating at high temperatures. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Parameter | Recrystallization | Preparative HPLC |
| Typical Yield | 70-90% | 60-80% |
| Achievable Purity | >98% | >99.5% |
| Scale | Milligrams to Kilograms | Micrograms to Grams |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Key Advantage | Scalability and cost-effectiveness | High resolution and purity |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the impurity profile of the crude material.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., heptane, cyclohexane, or a mixture such as ethanol/water)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter flask
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Vacuum source
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent to just cover the solid.
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Heating: Gently heat the mixture while stirring. Add more solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[2]
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a general guideline for purifying this compound using preparative HPLC. The specific conditions will need to be optimized based on the available instrumentation and the impurity profile.
Instrumentation and Materials:
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Preparative HPLC system with a UV detector
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Preparative C18 column
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Mobile phase A: Water (HPLC grade)
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Mobile phase B: Acetonitrile (HPLC grade)
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Crude this compound dissolved in a suitable solvent (e.g., mobile phase)
Procedure:
-
Analytical Method Development: Develop an analytical HPLC method to separate this compound from its impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.[1]
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Method Scaling: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
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Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter to remove any particulate matter.
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Purification: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak based on the UV chromatogram.
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Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
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Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
Fenipentol Stability Support Center: Troubleshooting and Prevention of Degradation
Welcome to the technical support center for Fenipentol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound, also known as 1-Phenyl-1-pentanol, is an aromatic alcohol.[1][2] As a secondary benzylic alcohol, its primary stability concern is oxidation. The hydroxyl group is susceptible to oxidation, which can convert this compound into its corresponding ketone, 1-phenylpentan-1-one.[3] Other factors that can affect its stability include exposure to high temperatures, light, and non-neutral pH conditions.[4]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
To maximize the shelf-life of your this compound stock solutions, it is crucial to follow proper preparation and storage procedures. For long-term storage, it is recommended to keep the stock solution at -80°C, which should maintain its stability for up to 6 months.[5] For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed containers and protected from light.
Q3: My this compound solution has changed color. What could be the cause?
A change in the color of your this compound solution could indicate degradation. The most likely cause is oxidation, especially if the solution has been exposed to air or light for an extended period. Contaminants in the solvent or storage container could also catalyze degradation reactions. It is recommended to prepare fresh solutions and to use high-purity solvents.
Q4: What are the potential degradation products of this compound?
The primary degradation product of this compound through oxidation is 1-phenylpentan-1-one. Under strongly acidic or basic conditions, other degradation pathways may be possible, although these are less characterized for this compound specifically.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to this compound degradation in your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solutions | Prepare fresh working solutions for each experiment. Monitor the purity of your stock solution regularly using an appropriate analytical method, such as HPLC-UV. |
| Loss of compound activity over time | This compound degradation due to improper storage | Review your storage conditions. Ensure stock solutions are stored at -80°C for long-term storage and -20°C for short-term, protected from light and air. Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products | Use a stability-indicating analytical method to identify and quantify degradation products. The primary expected degradation product is 1-phenylpentan-1-one. |
| Precipitation in the solution | Poor solubility or degradation | Ensure the solvent is appropriate for your experimental conditions and that the concentration of this compound does not exceed its solubility limit. Sonication may aid in dissolution. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
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Materials:
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This compound
-
High-purity dimethyl sulfoxide (DMSO)
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Sterile, amber glass vials with screw caps
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Calibrated analytical balance and pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
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Add the required volume of DMSO to achieve the target concentration.
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Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use amber vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
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Protocol for a Forced Degradation Study of this compound
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and products.
-
Materials:
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This compound stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-UV system
-
pH meter
-
-
Procedure:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equal amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points and neutralize with an equal amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C. Collect samples at various time points.
-
Photodegradation: Expose a vial of the this compound stock solution to a light source (as specified in ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample. Collect samples at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method.
-
Protocol for Quantification of this compound by HPLC-UV
This protocol describes a general method for the quantification of this compound that can be adapted and validated for specific experimental needs.
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength, with a starting point of 215 nm.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Technical Support Center: Addressing Variability in Fenipentol In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in in vivo experiments involving Fenipentol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound (1-Phenyl-1-pentanol) is a synthetic derivative of a compound found in Curcuma longa (turmeric).[1][2] It is recognized for its dual mechanism of action:
-
Choleretic Agent: this compound stimulates the secretion of bile and pancreatic juice.[1] It promotes the release of endogenous secretin and gastrin, which in turn stimulate the secretion of bicarbonate and protein from the pancreas.[1][2]
-
GABA-A Receptor Positive Allosteric Modulator: this compound also acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, at the GABA-A receptor. This modulation leads to a calming effect on the nervous system.
Q2: My this compound solution is cloudy or has precipitated. What should I do?
A2: this compound is practically immiscible in water. Therefore, proper formulation is crucial for in vivo studies. If you observe precipitation or cloudiness, consider the following:
-
Co-Solvent System: Utilize a co-solvent system. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of the compound.
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure its stability and solubility.
Q3: I am observing high variability in the choleretic and pancreatic secretion responses. What are the potential sources of this variability?
A3: Variability in response to choleretic and pancreatic secretagogues like this compound can arise from several factors:
-
Animal-Related Factors:
-
Species and Strain: Different species and strains of laboratory animals can exhibit varied responses to xenobiotics.
-
Sex: Hormonal differences between male and female animals can influence drug metabolism and response.
-
Age and Weight: These factors can affect drug distribution, metabolism, and clearance.
-
Fasting State: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds and baseline secretion levels.
-
-
Experimental Procedure:
-
Route of Administration: The bioavailability and onset of action of this compound will differ between oral, intraperitoneal, and intravenous administration.
-
Dosing Accuracy: Inaccurate dosing can be a major source of variability. Ensure precise calculation and administration of the dose volume.
-
Anesthesia: The type and depth of anesthesia can influence physiological parameters, including biliary and pancreatic secretions.
-
-
Drug Formulation and Handling:
-
Incomplete Solubilization: If this compound is not fully dissolved, the actual administered dose will be lower than intended and will vary between animals.
-
Stability: Degradation of the compound in solution can lead to reduced efficacy and inconsistent results.
-
Q4: How does this compound's GABA-A receptor modulation affect experimental outcomes and variability?
A4: The GABAergic activity of this compound can introduce additional layers of complexity and variability:
-
Sedative Effects: At higher doses, the positive allosteric modulation of GABA-A receptors can cause sedation, which may affect the animal's physiological state and influence experimental readouts.
-
Inter-animal Variability in GABA System: Baseline differences in the GABAergic system among individual animals can lead to varied responses to this compound's modulatory effects.
-
Interaction with Anesthetics: Since many anesthetics also act on the GABA-A receptor, there is a potential for synergistic or antagonistic interactions with this compound, which could impact the level of sedation and other physiological parameters.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic Profile
Symptoms:
-
High variability in plasma concentrations of this compound between animals in the same dose group.
-
Unexpectedly low or high drug exposure (AUC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Drug Formulation | Ensure complete solubilization of this compound. Visually inspect the solution for any precipitation before administration. Prepare fresh solutions for each experiment. |
| Inaccurate Dosing | Calibrate all dosing equipment. Use appropriate syringe sizes for the intended volume. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated. |
| Variability in Absorption (Oral Dosing) | Standardize the fasting period for all animals before dosing. Ensure consistent gavage technique to minimize stress, which can affect gastric emptying. |
| First-Pass Metabolism | Be aware that this compound is metabolized by hepatic cytochrome P450 enzymes. The extent of first-pass metabolism can vary between animals. Consider a different route of administration (e.g., intraperitoneal or intravenous) to bypass first-pass metabolism if it is a significant source of variability. |
| Incorrect Blood Sampling | Standardize the blood collection technique and timing. Ensure proper handling and storage of plasma samples to prevent drug degradation before analysis. |
Issue 2: High Variability in Pharmacodynamic Readouts (Bile and Pancreatic Secretion)
Symptoms:
-
Large error bars in data for bile flow rate, pancreatic juice volume, and bicarbonate/protein output.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Physiological Stress | Acclimatize animals to the experimental setup to minimize stress. Handle animals gently and consistently. Stress can significantly alter gastrointestinal function. |
| Anesthesia Level | Monitor the depth of anesthesia closely and maintain it at a consistent level throughout the experiment. Fluctuations in anesthesia can affect cardiovascular and secretory functions. |
| Hydration Status | Ensure animals are adequately hydrated, as dehydration can impact secretory functions. Consider providing supplemental fluids if the experiment is lengthy. |
| Surgical Technique (for bile/pancreatic duct cannulation) | Ensure consistent and careful surgical technique to avoid tissue damage and inflammation, which can affect secretion. Maintain body temperature of the animal during surgery. |
| Baseline Secretion Variability | Measure baseline secretion rates for a sufficient period before administering this compound. This allows each animal to serve as its own control and can help normalize the data. |
Data Presentation
Pharmacokinetic Parameters of this compound (Analogous Compounds)
No specific pharmacokinetic data for this compound was identified in the literature. The following table presents data for other small molecule drugs in various species to provide a general reference for expected pharmacokinetic profiles. It is crucial to determine the specific pharmacokinetic parameters for this compound in your experimental model.
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Felbamate | Rat | Oral | 50 | 48,000 | 2 | 5.3 | ~100 |
| Felbamate | Dog | Oral | 50 | 50,000 | 4 | 4.3 | ~100 |
| Sildenafil | Rat | Oral | 10 | 790 | 0.8 | 1.3 | 26 |
| Sildenafil | Dog | Oral | 10 | 280 | 1.0 | 6.1 | 18 |
| Posiphen | Mouse | Oral | 65 | 939 | 0.5 | 0.56 | Not Reported |
| Posiphen | Rat | Oral | 40 | Not Reported | 0.5 | 1.03 | Not Reported |
| Posiphen | Dog | Oral | 20 | Not Reported | 1.18 | 1.96 | Not Reported |
Data compiled from references.
Pharmacodynamic Effects of this compound on Pancreatic Secretion
| Species | Administration Route | Dose (mg/kg) | Parameter | Response |
| Dog | Intraduodenal | 25 | Bicarbonate Output | Significant Increase |
| Dog | Intraduodenal | 50 | Bicarbonate Output | Dose-related Significant Increase |
| Dog | Intraduodenal | 100 | Bicarbonate Output | Dose-related Significant Increase |
| Dog | Intraduodenal | 25, 50, 100 | Protein Output | No Significant Change |
| Human | Intrajejunal Infusion | 2% solution (30ml/30min) | Bicarbonate Output | Significant Increase |
| Human | Intrajejunal Infusion | 2% solution (30ml/30min) | Protein Output | No Apparent Increase |
Data from reference.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a clear, soluble formulation of this compound for oral, intraperitoneal, or intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final desired concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile tube.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and completely dissolved. If precipitation occurs, gentle warming and/or sonication may be used.
-
Prepare the working solution fresh on the day of the experiment.
(Protocol adapted from MedChemExpress)
Protocol 2: Assessment of Choleretic and Pancreatic Secretion in Anesthetized Rats
Objective: To measure the effect of this compound on bile and pancreatic juice secretion in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
This compound solution (prepared as in Protocol 1)
-
Saline
-
Surgical instruments
-
Polyethylene tubing (for cannulation)
-
Heating pad
-
Fraction collector or pre-weighed microcentrifuge tubes
-
Bicarbonate and protein assay kits
Procedure:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Cannulate the common bile duct for bile collection.
-
Cannulate the pancreatic duct for collection of pancreatic juice.
-
Allow the animal to stabilize for a 30-minute period, collecting basal secretions.
-
Administer this compound or vehicle via the desired route (e.g., intraduodenal or intravenous infusion).
-
Collect bile and pancreatic juice samples at regular intervals (e.g., every 15 minutes) for a predetermined period (e.g., 2 hours).
-
Measure the volume of bile and pancreatic juice.
-
Analyze the samples for bicarbonate and total protein concentration.
-
Express the results as secretion volume (µL/min/100g body weight) and bicarbonate/protein output (µmol/min/100g or µ g/min/100g ).
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls associated with Fenipentol-related assays.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Lower-Than-Expected Activity in In Vitro Assays
Possible Cause 1: Poor Solubility of this compound
-
Symptoms: Precipitate observed in stock solutions or assay wells, high variability between replicate wells, and non-reproducible dose-response curves.
-
Troubleshooting:
-
Solvent and Stock Preparation: this compound is soluble in DMSO. To ensure complete dissolution, sonication of the stock solution is recommended. Prepare high-concentration stock solutions in 100% DMSO and perform serial dilutions.
-
Final Assay Concentration: Minimize the final concentration of DMSO in the assay to avoid solvent effects on cell viability and enzyme activity. A final DMSO concentration of <0.5% is generally recommended.
-
Aqueous Solubility: If precipitation occurs upon dilution in aqueous buffers, consider using a stepwise dilution protocol or the use of solubilizing agents like cyclodextrins, if compatible with the assay system.
-
Possible Cause 2: Compound Instability
-
Symptoms: Loss of activity over the duration of the experiment, especially in prolonged incubations.
-
Troubleshooting:
-
Buffer Stability: Assess the stability of this compound in your specific assay buffer at the working temperature. This can be done by incubating this compound in the buffer for the duration of the experiment and then analyzing its concentration by HPLC.
-
pH Sensitivity: Be aware that the stability of compounds can be pH-dependent. Ensure the pH of your assay buffer is stable throughout the experiment.
-
Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Possible Cause 3: Assay Interference
-
Symptoms: High background signal, false positives, or a dose-response curve that does not follow a standard sigmoidal shape.
-
Troubleshooting:
-
Fluorescence Interference: this compound, being an aromatic compound, has the potential to interfere with fluorescence-based assays.
-
Quenching: The compound may absorb the excitation or emission light of the fluorescent probe, leading to a decrease in signal.
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, leading to an increased signal.
-
Mitigation: Run control experiments with this compound in the absence of the biological target to assess its intrinsic fluorescence or quenching properties. If interference is observed, consider using a different fluorescent probe with a shifted spectrum or a non-fluorescent assay format.
-
-
Reactivity: Although not definitively classified as a Pan-Assay Interference Compound (PAIN), compounds with certain chemical motifs can react non-specifically with assay components.
-
Thiol Reactivity: Include a reducing agent like Dithiothreitol (DTT) in the assay buffer (if compatible with the target) to minimize non-specific interactions with cysteine residues on proteins.
-
Control Experiments: Perform counter-screens to identify potential assay artifacts.
-
-
Issue 2: Difficulties in Measuring Choleretic Activity In Vivo
Possible Cause 1: Surgical Complications during Bile Duct Cannulation
-
Symptoms: Failure to collect bile, collection of bloody fluid, or inconsistent bile flow rates between animals.
-
Troubleshooting:
-
Surgical Technique: Bile duct cannulation in rodents requires precision. Using a surgical microscope can greatly improve success rates.
-
Cannula Insertion: If direct insertion into a cut end of the common bile duct is difficult, try ligating the distal end of the duct and waiting for it to dilate before making an incision for cannulation. Alternatively, the gallbladder can be cannulated after ligating the common bile duct.
-
Patency: Ensure the cannula is properly secured and remains patent throughout the collection period.
-
Possible Cause 2: Animal-to-Animal Variability
-
Symptoms: High standard deviations in bile flow and composition between animals in the same treatment group.
-
Troubleshooting:
-
Fasting: Ensure all animals are fasted for a consistent period before the experiment, as food intake significantly affects bile secretion.
-
Anesthesia: Use a consistent anesthetic regimen, as different anesthetics can have varying effects on physiological parameters, including bile flow.
-
Acclimatization: Allow sufficient time for animals to acclimatize to their housing conditions to minimize stress-related physiological changes.
-
Issue 3: Challenges in GABA-A Receptor Modulation Assays
Possible Cause 1: Influence of Endogenous GABA
-
Symptoms: High basal activity, reduced sensitivity to this compound's modulatory effects.
-
Troubleshooting:
-
Cell Culture Conditions: In cell-based assays, the concentration of GABA in the culture medium can influence the baseline receptor activity. Consider using GABA-free medium or washing cells thoroughly before the assay.
-
Tissue Preparations: For assays using brain slices or synaptosomes, be aware of the potential for endogenous GABA release. The use of a GABA uptake inhibitor can sometimes help to stabilize the ambient GABA concentration.
-
Possible Cause 2: Assay Buffer Composition
-
Symptoms: Inconsistent results or unexpected shifts in compound potency.
-
Troubleshooting:
-
Redox Reagents: Some common buffer components, such as ascorbic acid, can act as redox reagents and modulate GABA-A receptor activity. It is crucial to maintain a consistent buffer composition and be aware of the potential effects of all additives.
-
Ion Concentrations: The ionic composition of the buffer, particularly chloride concentration, is critical for GABA-A receptor function. Ensure accurate and consistent preparation of all solutions.
-
Possible Cause 3: Temperature Sensitivity
-
Symptoms: Variability in results when experiments are conducted at different temperatures.
-
Troubleshooting:
-
Temperature Control: GABA-A receptor activity is temperature-dependent. Maintain a consistent and controlled temperature throughout the assay, ideally at a physiological temperature (e.g., 37°C) for cell-based and tissue assays.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for in vivo oral administration in rodents?
A1: this compound can be formulated for oral gavage in rodents. A common vehicle is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water. Alternatively, for compounds with low aqueous solubility, a formulation in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, although the solubility of this compound in this specific vehicle should be confirmed.[1] For voluntary oral administration, incorporating the compound into a palatable sweetened gelatin or dough may be an option.[2][3][4][5]
Q2: What are the expected dosages of this compound for in vivo studies?
A2: Published studies have used a range of doses for this compound in animal models. For assessing choleretic and pancreatic secretion effects in rats, oral and intraduodenal administration has been reported in the range of 50-200 mg/kg. For intraperitoneal administration in rats, doses of 50-200 mg/kg have been used, while intravenous administration has been in the 5-10 mg/kg range. In canines, intraduodenal administration of 25-200 mg/kg has been reported to stimulate pancreatic secretion.
Q3: Are there any known off-target effects of this compound I should be aware of?
A3: Besides its primary actions as a choleretic agent and a positive allosteric modulator of the GABA-A receptor, there is limited specific information on other off-target effects. As with any small molecule, it is advisable to perform counter-screens against related targets or pathways of interest, especially if unexpected phenotypes are observed.
Q4: Can I use a fluorescence-based assay to screen for this compound's activity?
A4: Yes, but with caution. As this compound contains a phenyl group, it has the potential to absorb UV light and may exhibit some intrinsic fluorescence or cause quenching in fluorescence-based assays. It is crucial to run appropriate controls to assess for assay interference. This includes testing this compound in the assay in the absence of the biological target to measure its effect on the fluorescent signal directly. If interference is significant, consider alternative assay formats, such as those based on luminescence or label-free technologies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Species | Route of Administration | Dose Range (mg/kg) | Observed Effect |
| Rat | Oral / Intraduodenal | 50 - 200 | Increased pancreatic juice volume and protein output |
| Rat | Intraperitoneal | 50 - 200 | Increased biliary secretion |
| Rat | Intravenous | 5 - 10 | Increased biliary secretion |
| Canine | Intraduodenal | 25 - 200 | Stimulation of pancreatic secretion |
Experimental Protocols
Protocol 1: In Vivo Choleretic Activity Assay in Rats
-
Animal Preparation: Male Wistar rats (250-300g) are fasted overnight with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate the common bile duct.
-
Ligate the distal end of the common bile duct close to the duodenum.
-
Make a small incision in the bile duct and insert a polyethylene cannula (PE-10) towards the liver.
-
Secure the cannula in place with a ligature.
-
-
This compound Administration: Administer this compound or vehicle control intraduodenally via a separate cannula inserted into the duodenum.
-
Bile Collection: Collect bile into pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.
-
Analysis: Determine the bile volume by weight (assuming a density of 1.0 g/mL). Bile can be further analyzed for bile acid and cholesterol content using appropriate enzymatic assay kits.
Protocol 2: In Vitro GABA-A Receptor Activity Assay (Electrophysiology)
-
Cell Culture: Use a cell line stably expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using a standard electrophysiology rig.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
-
Experimental Procedure:
-
Establish a whole-cell recording from a single cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis: Plot the percentage potentiation as a function of this compound concentration to determine the EC50 for its modulatory effect.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for in vivo choleretic activity assay.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative method of oral dosing for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Fenipentol preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenipentol. Our goal is to help you identify and minimize impurities in your this compound preparations, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 1-phenyl-1-pentanol, is an organic compound with the chemical formula C₁₁H₁₆O.[1] It is primarily recognized for its properties as a choleretic and cholagogue, meaning it stimulates the production and flow of bile.[1][2][3] In a research context, it is also investigated for its potential effects on cellular processes and enzyme activities.
Q2: What are the common sources of impurities in this compound preparations?
A2: Impurities in this compound can originate from several stages of the manufacturing process and storage.[4] These sources can be broadly categorized as:
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted precursors from the synthesis, such as 1-phenylpentan-1-one or benzaldehyde.
-
Intermediates: Partially reacted compounds that did not proceed to the final this compound molecule.
-
By-products: Unwanted molecules formed from side reactions during synthesis.
-
Degradation Products: Impurities that form over time due to exposure to heat, light, or moisture.
-
-
Inorganic Impurities: These can include reagents, catalysts (like sodium borohydride), heavy metals, or other residual metals from the manufacturing process.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed from the final product, such as ethanol or diethyl ether.
Q3: Why is it critical to control impurities in this compound preparations?
A3: Controlling impurities is essential for ensuring the safety, efficacy, and stability of the final product. Impurities can:
-
Decrease Therapeutic Efficacy: By reducing the concentration of the active pharmaceutical ingredient (API).
-
Induce Toxicity: Some impurities may have their own pharmacological or toxicological effects.
-
Reduce Shelf-Life: Degradation impurities can lead to a faster decline in the product's stability and potency.
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and purification of this compound.
Issue 1: Unexpected peaks observed during HPLC analysis.
-
Possible Cause 1: Contamination
-
Troubleshooting:
-
Ensure all glassware is scrupulously clean.
-
Use high-purity solvents and reagents.
-
Run a blank injection (mobile phase only) to check for contamination from the HPLC system or solvents.
-
-
-
Possible Cause 2: Degradation of this compound
-
Troubleshooting:
-
Protect the sample from light and heat.
-
Prepare fresh samples for analysis and avoid prolonged storage in solution.
-
Consider performing forced degradation studies to identify potential degradation products and their retention times.
-
-
-
Possible Cause 3: Presence of Synthesis-Related Impurities
-
Troubleshooting:
-
Review the synthesis pathway to anticipate potential impurities (e.g., unreacted starting materials, by-products).
-
If possible, obtain reference standards for these potential impurities to confirm their identity by co-injection.
-
-
Issue 2: Poor peak shape (e.g., tailing, fronting) in HPLC chromatograms.
-
Possible Cause 1: Column Overload
-
Troubleshooting:
-
Reduce the concentration of the injected sample.
-
Decrease the injection volume.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase pH
-
Troubleshooting:
-
Adjust the pH of the mobile phase to ensure this compound and any ionizable impurities are in a single ionic form.
-
-
-
Possible Cause 3: Column Contamination or Degradation
-
Troubleshooting:
-
Wash the column with a strong solvent to remove strongly retained compounds.
-
If the problem persists, consider replacing the column.
-
Use a guard column to protect the analytical column from contamination.
-
-
Issue 3: Difficulty in reducing a specific impurity to an acceptable level.
-
Possible Cause 1: Co-elution with this compound
-
Troubleshooting:
-
Modify the HPLC method to improve resolution. This can include changing the mobile phase composition, gradient slope, column temperature, or stationary phase.
-
-
-
Possible Cause 2: Inefficient Purification Method
-
Troubleshooting:
-
Optimize the purification technique (e.g., recrystallization, column chromatography). For recrystallization, experiment with different solvents or solvent mixtures. For column chromatography, adjust the stationary and mobile phases.
-
-
-
Possible Cause 3: Impurity Formation During Work-up or Purification
-
Troubleshooting:
-
Analyze samples at each step of the work-up and purification process to pinpoint where the impurity is being formed.
-
Modify the conditions of that step (e.g., temperature, pH) to minimize impurity formation.
-
-
Data Presentation: Potential Impurities and ICH Thresholds
The following tables summarize potential impurities in this compound preparations and the corresponding ICH Q3A(R2) thresholds for reporting, identification, and qualification.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Source |
| 1-Phenylpentan-1-one | C₆H₅C(O)(CH₂)₃CH₃ | Unreacted starting material (from reduction synthesis) |
| Benzaldehyde | C₆H₅CHO | Unreacted starting material (from Grignard synthesis) |
| 1-Bromobutane | CH₃(CH₂)₃Br | Unreacted starting material (from Grignard synthesis) |
| By-products of Grignard Reaction | Various | Side reactions during Grignard synthesis |
Table 2: Potential Degradation Products of this compound
| Impurity Name | Chemical Structure | Formation Pathway |
| 1-Phenylpentan-1-one | C₆H₅C(O)(CH₂)₃CH₃ | Oxidation of the alcohol group |
| Dithis compound Ether | (C₁₁H₁₅)₂O | Dehydration (acid-catalyzed) |
Table 3: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: The thresholds are based on the ICH Q3A(R2) guidelines and are for general reference. The specific limits for a given product should be established based on safety and clinical data.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
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Objective: To separate and quantify this compound and its potential impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
-
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Gradient Program:
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0-5 min: 40% B
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5-25 min: 40% to 90% B
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25-30 min: 90% B
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30.1-35 min: 40% B (re-equilibration)
-
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 215 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
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Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
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Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.
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Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105 °C for 48 hours.
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Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1, alongside an unstressed control sample.
Visualizations
Caption: Experimental workflow for identifying and minimizing impurities in this compound.
References
Adjusting Fenipentol experimental protocols for different cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Fenipentol in various cell-based experiments. The following information is designed to help adjust experimental protocols for different cell types and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as an orally active choleretic agent.[1] Its mode of action includes stimulating the release of hormones like secretin and gastrin, which play a key role in regulating pancreatic secretions.[2] Additionally, at a molecular level, this compound acts as a positive allosteric modulator of the GABA-A receptor, which increases the receptor's affinity for GABA and leads to reduced neuronal excitability.[2][3]
Q2: What is the solubility of this compound and how should I prepare a stock solution?
A2: this compound is soluble in DMSO, PEG300, Tween-80, and corn oil.[1] For in vitro experiments, a common starting point is to prepare a stock solution in DMSO. For a 10 mM stock solution, dissolve 1.6424 mg of this compound (MW: 164.24 g/mol ) in 1 mL of DMSO. If precipitation occurs, gentle heating and/or sonication can be used to help dissolve the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Q3: What are the recommended working concentrations of this compound for different cell types?
Q4: How long should I incubate my cells with this compound?
A4: The ideal incubation time is dependent on the cell type's doubling time and the biological question being addressed. For signaling pathway studies, short incubation times (e.g., 15 minutes to 6 hours) may be sufficient. For cytotoxicity or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Pipetting errors- Inconsistent cell seeding density- Edge effects in the microplate- Reagent instability | - Use calibrated pipettes and master mixes.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare fresh reagents and handle them according to the manufacturer's instructions. |
| No observable effect of this compound | - this compound concentration is too low- Incubation time is too short- The chosen cell line is not sensitive to this compound- Degraded this compound stock solution | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Test a different cell line known to express GABA-A receptors or be responsive to secretin/gastrin.- Prepare a fresh stock solution of this compound. |
| High background signal in the assay | - Contamination of reagents or cell culture- Incorrect plate type for the assay | - Use sterile techniques and test for mycoplasma contamination.- For fluorescence-based assays, use black-walled plates to reduce background. For luminescence, use white-walled plates. |
| Unexpected cell death or morphology changes | - this compound concentration is too high (cytotoxicity)- Solvent (e.g., DMSO) toxicity | - Lower the concentration of this compound.- Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5% for DMSO) and include a solvent-only control. |
Experimental Protocols
Determining Optimal Seeding Density
Objective: To find the optimal number of cells to seed per well for a specific assay duration.
Methodology:
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Prepare a single-cell suspension of the desired cell line.
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Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
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Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
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At the end of the incubation period, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
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The optimal seeding density is the one that results in sub-confluent cells (70-80% confluency) at the end of the experiment, ensuring they are in the exponential growth phase.
Dose-Response Curve for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in a specific cell line.
Methodology:
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Seed the cells at their optimal density in a 96-well plate and allow them to attach overnight.
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Prepare serial dilutions of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM.
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Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control if available.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate for the desired time (e.g., 48 hours).
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Measure the desired endpoint (e.g., cell viability, proliferation, or a specific biomarker).
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Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.
Quantitative Data Summary
As specific quantitative data for this compound in different cell lines is not widely published, the following table provides a hypothetical example of what a researcher might generate.
Table 1: Hypothetical IC50 Values for this compound in Different Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 25.3 |
| HepG2 | Hepatocellular Carcinoma | 42.1 |
| PANC-1 | Pancreatic Cancer | 15.8 |
| MCF-7 | Breast Cancer | > 100 |
Visualizations
References
Troubleshooting inconsistent results in Fenipentol studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fenipentol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions & Troubleshooting Guides
This section provides direct answers to specific issues that may arise during your in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Question 1: We are observing high variability in our in vitro GABA-A receptor modulation assay results. What are the potential causes and solutions?
Answer: High variability in in vitro GABA-A receptor assays is a common issue. Several factors related to the cells, reagents, and experimental procedure can contribute to this.
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Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Cell Line Instability | The expression levels of GABA-A receptor subunits can vary between cell passages, leading to inconsistent responses. | Use a stable cell line with consistent receptor expression. It is advisable to use cells within a defined passage number range. Regularly perform quality control checks, such as Western blotting, to confirm receptor expression levels. |
| Compound Solubility | This compound may precipitate out of solution, especially at higher concentrations, leading to inaccurate dosing. | Prepare fresh solutions of this compound for each experiment. Sonication can be used to aid dissolution. A common vehicle for in vitro studies is DMSO, but the final concentration should be kept low (typically <0.1%) to avoid solvent effects.[1] |
| Inconsistent Agonist Concentration | The concentration of the GABA agonist used to stimulate the receptor can significantly impact the modulatory effect of this compound. | Use a precise and consistent concentration of GABA, typically at its EC20 or EC50, to ensure a stable baseline for measuring modulation. |
| Assay Temperature Fluctuations | Ion channel kinetics are sensitive to temperature changes, which can affect the reproducibility of your results. | Maintain a constant and controlled temperature throughout the assay. Use a temperature-controlled plate reader or perfusion system. |
| Reagent Quality | The quality and consistency of reagents, such as buffers and ions, can influence assay performance. | Use high-quality reagents from a reliable supplier. Prepare fresh buffers for each experiment and ensure the correct ionic concentrations. |
Question 2: Our secretin/gastrin release assay is showing a high background signal and poor signal-to-noise ratio. What could be the issue?
Answer: A high background signal in a secretin or gastrin release assay can obscure the true effect of this compound. This is often due to issues with the cells or the assay protocol.
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Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Basal Secretion | The cells may have a high basal level of secretin or gastrin release, masking the stimulatory effect of this compound. | Optimize the cell seeding density and incubation times. A shorter incubation time may reduce basal secretion. Ensure cells are not over-confluent, as this can lead to spontaneous release. |
| Cell Health | Unhealthy or stressed cells may leak hormones, leading to a high background. | Ensure proper cell culture conditions and handle cells gently to minimize stress. Perform a cell viability assay to confirm the health of the cells before the experiment. |
| Antibody Cross-Reactivity | The detection antibody used in the immunoassay may be cross-reacting with other proteins in the sample. | Use a highly specific monoclonal antibody for detection. Validate the antibody to ensure it does not cross-react with other cellular components. |
| Incomplete Washing | Inadequate washing steps in the immunoassay can lead to a high background. | Increase the number and duration of washing steps. Ensure that the wash buffer is effectively removing unbound reagents. |
In Vivo Study Troubleshooting
Question 3: We are observing significant inter-animal variability in the choleretic (bile secretion) and pancreatic secretion effects of this compound in our rodent studies. What are the potential causes and solutions?
Answer: In vivo studies are inherently more variable than in vitro assays. However, several factors can be controlled to minimize this variability.
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Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Animal Model Variability | Outbred strains of rodents can have significant genetic and physiological differences, leading to varied responses to this compound. | Use inbred strains (e.g., C57BL/6 mice or Wistar rats) to minimize genetic variability. Ensure all animals are of the same age, sex, and weight range. |
| Acclimatization and Stress | Stress from handling and a new environment can significantly impact physiological responses, including gastrointestinal secretions. | Allow for a sufficient acclimatization period (at least one week) after the animals arrive at the facility. Handle the animals gently and consistently to minimize stress. |
| Diet and Gut Microbiome | The diet and gut microbiome of the animals can influence their metabolic and physiological state. | Standardize the diet for all animals for at least two weeks before the study. House animals in the same environment to promote a more consistent gut microbiome. |
| Anesthesia | The type and depth of anesthesia can affect cardiovascular and gastrointestinal function, influencing the experimental outcome. | Use a consistent anesthetic regimen for all animals. Monitor the depth of anesthesia throughout the experiment to ensure it is stable. |
| Surgical Technique | Variations in surgical procedures, such as cannula placement for bile or pancreatic juice collection, can introduce variability. | Ensure that all surgical procedures are performed by a trained and experienced individual. Standardize the surgical technique and cannula placement. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vivo Dosage and Effects
| Animal Model | Administration Route | Dose Range | Observed Effect |
| Rat | Oral (p.o.) & Intraduodenal | 50-200 mg/kg | Increased volume of pancreatic juice and protein output.[1] |
| Rat | Intraperitoneal (i.p.) | 50-200 mg/kg | Increased biliary secretion.[1] |
| Rat | Intravenous (i.v.) | 5-10 mg/kg | Increased biliary secretion.[1] |
| Canine | Intraduodenal | 25-200 mg/kg | Stimulated pancreatic secretion.[1] |
Table 2: Solubility and Storage
| Parameter | Details |
| Solubility in Common Vehicles | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline). | |
| ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil. | |
| Stock Solution Storage | -80°C for up to 6 months. |
| -20°C for up to 1 month. |
Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Modulation Assay using a Fluorescent Plate Reader
This protocol is adapted from a yellow fluorescent protein (YFP)-based assay for measuring GABA-A channel activation and modulation.
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Cell Culture: Culture CHO-K1 cells stably expressing the desired GABA-A receptor subunits and a halide-sensitive YFP (e.g., YFP-H148Q/I152L) in Ham's F12 medium supplemented with 10% fetal bovine serum.
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Assay Plate Preparation: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere and grow to confluence.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a suitable buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
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Assay Procedure:
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Wash the cells with a chloride-free buffer (e.g., replacing NaCl with NaI).
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Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes) at a controlled temperature.
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Add a solution containing a fixed concentration of GABA (e.g., EC20) in a high iodide buffer to stimulate the GABA-A receptors.
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Immediately measure the YFP fluorescence using a plate reader. The influx of iodide will quench the YFP fluorescence.
-
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Data Analysis: The modulatory effect of this compound is determined by the change in YFP fluorescence in the presence of the compound compared to the GABA-only control. Plot the data as a dose-response curve to determine the EC50 or IC50 of this compound.
Protocol 2: In Vivo Measurement of Pancreatic and Biliary Secretion in Anesthetized Rats
This protocol is a general guide for measuring pancreatic and biliary secretion in rats.
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Animal Preparation: Anesthetize a male Wistar rat with a suitable anesthetic (e.g., urethane). Maintain the body temperature at 37°C using a heating pad.
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Surgical Procedure:
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Perform a midline laparotomy to expose the abdominal organs.
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Cannulate the common bile duct at its point of entry into the duodenum for bile collection.
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Cannulate the pancreatic duct for the collection of pancreatic juice.
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Insert a cannula into the jugular vein for intravenous administration of this compound.
-
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Sample Collection:
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Allow the animal to stabilize after surgery.
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Collect basal bile and pancreatic juice samples for a defined period (e.g., 30 minutes).
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Administer this compound intravenously at the desired dose.
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Collect bile and pancreatic juice samples at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 2 hours).
-
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Data Analysis:
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Measure the volume of bile and pancreatic juice collected at each time point.
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Analyze the protein content of the pancreatic juice using a suitable method (e.g., Bradford assay).
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Compare the post-dose secretion rates to the basal rates to determine the effect of this compound.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: A logical workflow for troubleshooting inconsistent in vivo results.
References
Validation & Comparative
A Comparative Analysis of Fenipentol and Other Choleretic Agents for Efficacy in Promoting Bile Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the choleretic efficacy of Fenipentol against other prominent choleretic agents, including Ursodeoxycholic Acid (UDCA), Tauroursodeoxycholic Acid (TUDCA), and Rowachol. The information is compiled from preclinical and clinical data to assist in research and development endeavors.
Executive Summary
Choleretic agents are vital in the management of cholestatic liver diseases, functioning by stimulating the secretion of bile from the liver. This compound, a synthetic compound, exerts its choleretic effect by promoting the release of the gastrointestinal hormones secretin and gastrin. This guide presents available quantitative data on the efficacy of this compound and compares it with established choleretic agents. While direct head-to-head comparative studies are limited, this guide synthesizes existing data to provide a valuable resource for researchers.
Data on Choleretic Efficacy
The following tables summarize the available quantitative data on the choleretic efficacy of this compound and other selected agents from various experimental studies. It is important to note that the data are derived from different studies with varying methodologies, which should be considered when making comparisons.
Table 1: Efficacy of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rat | 50-200 mg/kg | Oral & Intraduodenal | Increase in secretory volume of pancreatic juice and protein output |
| Rat | 50-200 mg/kg | Intraperitoneal | Considerable increase in biliary secretion |
| Rat | 5-10 mg/kg | Intravenous | Considerable increase in biliary secretion |
| Canine | 25-200 mg/kg | Intraduodenal | Stimulation of pancreatic secretion |
Table 2: Efficacy of Other Choleretic Agents
| Agent | Animal/Human Model | Dosage | Observed Effect on Bile Flow/Secretion |
| Ursodeoxycholic Acid (UDCA) | Rat | Not specified | Dose-dependent increase in bile flow[1] |
| Human | 13-15 mg/kg/day | Improvement in serum liver chemistries | |
| Tauroursodeoxycholic Acid (TUDCA) | Human | Not specified | Increase in bile flow by as much as 250%[2] |
| Rowachol | Healthy Human Volunteers | 200 mg three times a day for 4 weeks | Significant increase in biliary cholesterol and phospholipid secretion[3][4] |
Experimental Protocols
A fundamental method for evaluating choleretic activity in preclinical studies involves the cannulation of the bile duct in animal models, most commonly rats. This surgical procedure allows for the direct collection and measurement of bile, enabling the assessment of changes in bile flow rate and composition following the administration of a test compound.
General Protocol for Bile Duct Cannulation in Rats:
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Animal Preparation: Male Wistar rats (or other appropriate strain) are typically used. The animals are anesthetized using a suitable agent (e.g., a combination of ketamine and xylazine).
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Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is carefully isolated from surrounding tissues.
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Cannulation: A small incision is made in the bile duct, and a cannula (a thin, flexible tube, often made of polyethylene) is inserted and secured in place with surgical silk. The other end of the cannula is externalized, usually at the back of the neck, to allow for bile collection.
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Drug Administration: The test compound (e.g., this compound) can be administered through various routes, such as oral gavage, intraduodenal injection, or intravenous infusion.
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Bile Collection and Analysis: Bile is collected at predetermined intervals before and after drug administration. The volume of bile is measured to determine the flow rate. The bile can also be analyzed for its composition, including bile acids, cholesterol, and phospholipids.
Experimental workflow for assessing choleretic activity in rats.
Signaling Pathways in Choleresis
This compound is understood to exert its choleretic effect through the stimulation of secretin and gastrin release. These hormones play crucial roles in regulating pancreatic and biliary secretion.
Secretin Signaling Pathway:
Secretin, released from S-cells in the duodenum in response to acidic chyme, is a key stimulator of bicarbonate-rich choleresis. It binds to the secretin receptor (SCTR) on the basolateral membrane of cholangiocytes (the epithelial cells lining the bile ducts). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Cl-/HCO3- anion exchanger 2 (AE2). This cascade results in the secretion of bicarbonate and water into the bile, increasing its volume and flow.
Proposed signaling pathway for this compound-induced choleresis.
Gastrin Signaling Pathway:
The role of gastrin in choleresis is more complex and can be species-dependent. While it can stimulate the proliferation of cholangiocytes, some studies suggest it may inhibit secretin-stimulated bile flow. Gastrin binds to cholecystokinin B (CCK-B) receptors on cholangiocytes, and its downstream signaling can involve various pathways, including the activation of protein kinase C (PKC) and changes in intracellular calcium levels. The net effect of gastrin on bile secretion in the context of this compound administration requires further investigation.
Conclusion
For researchers and drug development professionals, this compound presents an interesting candidate for further investigation in the context of cholestatic and pancreatic disorders. Future studies should aim to conduct direct comparative efficacy trials and further elucidate the specific downstream signaling events following secretin and gastrin receptor activation to fully understand its therapeutic potential. The provided experimental protocols and pathway diagrams offer a foundational framework for designing such investigations.
References
A Comparative In Vitro Analysis of Fenipentol's Choleretic Mechanism
An Objective Guide for Researchers in Drug Development
This guide provides an in-vitro comparison of Fenipentol, a compound noted for its choleretic (bile-secretion stimulating) properties, against Ursodeoxycholic acid (UDCA), a widely recognized therapeutic agent for hepatobiliary diseases.[1][2] The following sections detail the proposed mechanism of action for this compound, present comparative experimental data, and provide the protocols used to generate this data.
Proposed Mechanism of Action: this compound
This compound is understood to exert its choleretic effects by stimulating the synthesis and secretion of bile acids within hepatocytes.[2][3] The proposed signaling pathway involves the upregulation of key enzymes responsible for the conversion of cholesterol into primary bile acids. Specifically, this compound is hypothesized to enhance the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical or "neutral" pathway of bile acid synthesis.[4] This increased synthesis leads to a larger bile acid pool, promoting bile flow and the excretion of biliary lipids.
As an alternative, Ursodeoxycholic acid (UDCA) primarily functions by replacing more toxic, hydrophobic bile acids in the bile pool, thereby reducing their damaging effects on liver cells. It also stimulates hepatobiliary secretion and has cytoprotective and anti-inflammatory effects.
Diagram: Proposed Signaling Pathway for this compound
References
- 1. Ursodeoxycholic acid induces autophagy via LC3B to suppress hepatocellular carcinoma in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3084100A - Choleretic compositions and methods of using same - Google Patents [patents.google.com]
- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fenipentol and its Structural Analogs: A Guide for Researchers
An in-depth examination of the pharmacological properties, mechanisms of action, and experimental data pertaining to Fenipentol and its structurally related analogs.
This compound, chemically known as 1-phenyl-1-pentanol, is a compound primarily recognized for its choleretic properties, stimulating bile secretion from the liver.[1][2] Emerging research also points towards its activity as a positive allosteric modulator of the GABA-A receptor, suggesting potential applications in neuroscience. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their pharmacological profiles and the experimental methodologies used for their evaluation. While direct comparative studies are limited, this document synthesizes the available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
This compound's biological activities stem from two primary mechanisms:
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Choleretic Effect: It enhances bile flow, which is crucial for digestion and the treatment of certain liver disorders.[1] This action is believed to be mediated through the stimulation of hormones like secretin and gastrin, which regulate pancreatic secretions.[1][2]
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GABAergic Modulation: this compound acts on the central nervous system by positively modulating GABA-A receptors. This enhances the inhibitory effects of the neurotransmitter GABA, leading to reduced neuronal excitability. This mechanism is shared by various sedative and anxiolytic drugs. Additionally, it has been suggested that this compound may inhibit voltage-gated sodium channels, further contributing to its potential neuroprotective and antiepileptic effects.
Structural analogs of this compound, such as 1-phenyl-1-butanol and 1-phenyl-1-hexanol, are expected to exhibit similar pharmacological properties due to their structural similarities. However, the extent of their activity is likely influenced by the length of the alkyl chain, which can affect lipophilicity and receptor interaction.
Comparative Data of this compound and its Analogs
The following tables summarize the available quantitative data for this compound and its potential structural analogs. It is important to note that direct comparative experimental data is scarce in the published literature.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| This compound | C11H16O | 164.24 | 2.9 |
| 1-Phenyl-1-butanol | C10H14O | 150.22 | Not Available |
| 1-Phenyl-1-hexanol | C12H18O | 178.27 | Not Available |
Table 2: Pharmacological Data
| Compound | Primary Activity | Mechanism of Action | Potency/Efficacy (Qualitative) |
| This compound | Choleretic, GABA-A Modulator | Stimulates bile secretion, Positive allosteric modulation of GABA-A receptors, a-Butylbenzyl alcohol | Efficacy in increasing bile flow is dose-dependent. |
| 1-Phenyl-1-butanol | Potential CNS activity | Unknown, but structural similarity suggests possible GABAergic modulation. | Data not available. |
| 1-Phenyl-1-hexanol | Potential detergent and solvent properties | Not well-characterized pharmacologically. | Data not available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assessing the key biological activities of this compound and its analogs.
In Vivo Assessment of Choleretic Activity in Rats
This protocol outlines the measurement of bile secretion in an animal model.
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Animal Preparation: Male Wistar rats (200-250g) are anesthetized. The common bile duct is cannulated with a polyethylene tube for bile collection.
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Compound Administration: The test compound (this compound or analog) is administered, typically via intraduodenal or intravenous infusion.
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Bile Collection: Bile is collected at regular intervals (e.g., every 15-30 minutes) for a predetermined period.
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Measurement: The volume of bile is measured gravimetrically. The concentration of bile acids can be determined using enzymatic assays.
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Data Analysis: The choleretic effect is quantified by comparing the bile flow rate before and after compound administration.
In Vitro Assessment of GABA-A Receptor Modulation
Electrophysiological techniques are commonly employed to study the effects of compounds on ion channels like the GABA-A receptor.
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Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are transfected with the desired GABA-A receptor subunits.
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Electrophysiology: The two-electrode voltage-clamp technique is used to measure the ion current flowing through the GABA-A receptors.
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Compound Application: A low concentration of GABA is applied to elicit a baseline current. The test compound is then co-applied with GABA.
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Data Recording: The modulation of the GABA-induced current by the test compound is recorded. An increase in current indicates positive allosteric modulation.
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Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathways of this compound's dual action.
Caption: Workflow for in vivo choleretic activity assessment.
Caption: Workflow for in vitro GABA-A receptor modulation assay.
Conclusion
This compound presents a compelling profile with its dual choleretic and GABAergic activities. While its structural analogs hold promise for similar or potentially improved pharmacological properties, a significant gap exists in the literature regarding their direct comparative analysis. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds. Further investigation into the structure-activity relationships of 1-phenyl-1-alkanol derivatives is warranted to unlock their full potential in drug discovery.
References
- 1. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays [mdpi.com]
- 2. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of Fenipentol
In the pharmaceutical industry, rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of drug substances. Fenipentol, a choleretic and cholagogue agent, requires precise and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for such analyses. This guide provides a comprehensive cross-validation and comparison of HPLC and GC methods for the determination of this compound, supported by experimental data and detailed protocols.
Physicochemical Properties of this compound
Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of this compound that influence the choice of analytical technique.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1] |
| Boiling Point | 245.2 °C at 760 mmHg | [2] |
| LogP | 2.91 | [2] |
| Chemical Structure | 1-phenylpentan-1-ol | [3] |
This compound's relatively low boiling point and good thermal stability make it amenable to GC analysis, while its phenyl group provides a chromophore suitable for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method is well-suited for the analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: Newcrom R1, a reverse-phase column with low silanol activity, is a suitable choice.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with the addition of a small amount of phosphoric acid to improve peak shape. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.
-
Flow Rate: A typical flow rate of 1.0 mL/min is used.
-
Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the phenyl group.
-
Injection Volume: 10 µL.
-
Temperature: The analysis is performed at ambient temperature.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given this compound's boiling point, GC offers a rapid and sensitive method for its determination.
Experimental Protocol: GC
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is utilized.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.
-
Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: An initial temperature of 100 °C is held for 2 minutes, followed by a ramp of 10 °C/min to 220 °C, which is then held for 5 minutes.
-
Injection Mode: Split injection is typically used to prevent column overload.
-
Injection Volume: 1 µL.
It is important to note that while a specific GC method for this compound was not found in the public domain, the above protocol is based on established methods for the analysis of similar phenolic compounds and this compound's known physicochemical properties.
Method Comparison: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for this compound analysis depends on several factors, including the specific application, available instrumentation, and desired performance characteristics.
| Parameter | HPLC Method | GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Suitable for volatile and thermally stable compounds. |
| Derivatization | Generally not required for this compound. | Not required for this compound, but can be used for other phenols to improve volatility and detectability. |
| Speed of Analysis | Generally slower, with run times typically in the range of 10-20 minutes. | Faster, with typical run times of 5-10 minutes. |
| Sensitivity | Good sensitivity with UV detection. | Excellent sensitivity with FID. |
| Selectivity | High selectivity can be achieved by optimizing the mobile phase and stationary phase. | High selectivity due to the high efficiency of capillary columns. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and solvent delivery systems. | Generally lower initial cost. |
| Solvent Consumption | Higher, leading to higher operational costs and waste generation. | Lower, as it primarily uses gases. |
Cross-Validation Workflow
The cross-validation of the two methods is crucial to ensure that both techniques provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.
Logical Relationship of Analytical Choices
The decision to use either HPLC or GC for this compound analysis can be guided by a logical assessment of the sample's properties and the analytical requirements.
References
In Vivo Validation of Fenipentol's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of Fenipentol's therapeutic targets against alternative therapeutic agents. This compound, also known as 1-phenyl-1-pentanol, has demonstrated potential as both a choleretic and an anticonvulsant agent. This document summarizes available in vivo experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid in research and development.
This compound as a Choleretic Agent: Comparison with Alternatives
This compound has been investigated for its ability to stimulate biliary and pancreatic secretions, suggesting its potential in treating hepatobiliary disorders. A key study in dogs demonstrated a dose-dependent increase in pancreatic bicarbonate output and plasma secretin levels following intraduodenal administration of this compound.[1] This effect is crucial for neutralizing gastric acid and facilitating digestion.
For comparison, Ursodeoxycholic acid (UDCA) and Rowachol are established agents used to manage cholestatic conditions and dissolve gallstones.
Comparative Efficacy of Choleretic Agents (In Vivo Data)
| Therapeutic Agent | Animal Model | Dosage | Key Findings |
| This compound | Dog (Fasting) | 25, 50, 100 mg/kg (intraduodenal) | Dose-dependent increase in plasma secretin and pancreatic bicarbonate output.[1] |
| Ursodeoxycholic acid (UDCA) | Rat (Bile Duct Ligation) | 25 mg/kg/day (oral) | Significantly higher hepatocyte and sinusoidal volume fractions compared to placebo.[2] |
| Rowachol | Hamster (Lithogenic Diet) | 10 mg/kg/day | Did not alter biliary cholesterol saturation index or prevent gallstone formation.[3] |
Experimental Protocols: Choleretic Activity
In Vivo Assessment of this compound's Effect on Pancreatic Secretion in Dogs
-
Animal Model: Fasting dogs with surgically created gastric and modified Herrera's pancreatic fistulas.
-
Procedure:
-
Following a fasting period, a baseline measurement of pancreatic secretion and plasma secretin levels is established.
-
This compound (1-phenyl-1-hydroxy-N-pentane) is administered intraduodenally at doses of 25, 50, and 100 mg/kg.[1]
-
Pancreatic juice is collected continuously, and its volume and bicarbonate concentration are measured.
-
Blood samples are drawn at regular intervals to determine plasma secretin concentrations via radioimmunoassay.
-
The correlation between the dose of this compound, plasma secretin levels, and pancreatic bicarbonate output is analyzed.
-
Bile Duct Ligation Model in Rats for Evaluating UDCA
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
The common bile duct is ligated and sectioned to induce cholestasis.
-
Rats are randomly assigned to receive daily oral gavage of either UDCA (25 mg/kg) or a placebo for 4 weeks.
-
At the end of the treatment period, liver tissue is collected for morphometric analysis to quantify hepatocyte and sinusoidal volume fractions.
-
Serum biochemical markers of liver function and portal pressure are also measured.
-
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound's choleretic action.
Caption: Experimental workflow for the Bile Duct Ligation model.
This compound as an Anticonvulsant Agent: Comparison with Alternatives
In contrast, Phenobarbital and Gabapentin are widely used anticonvulsant drugs with well-documented in vivo efficacy in established animal models of epilepsy, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests.
Comparative Efficacy of Anticonvulsant Agents (In Vivo Data)
| Therapeutic Agent | Animal Model | Test | Effective Dose (ED50) |
| This compound | - | - | Data not available |
| Phenobarbital | Mouse | MES | 20.9 mg/kg (CF-1 mice) / 30.6 mg/kg (C57Bl/6 mice) |
| Gabapentin | Mouse | MES | 83.34% protection at 0.468 mg/g |
| Gabapentin | Mouse | PTZ | Ineffective in preventing seizures, but reduced severity and mortality. |
Experimental Protocols: Anticonvulsant Activity
Maximal Electroshock (MES) Seizure Test
-
Animal Model: Mice (e.g., CF-1 or C57Bl/6 strains).
-
Procedure:
-
Animals are administered the test compound (e.g., Phenobarbital, Gabapentin) or vehicle control intraperitoneally.
-
At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test
-
Animal Model: Mice.
-
Procedure:
-
Animals receive the test compound or vehicle control.
-
After a set pretreatment time, a convulsant dose of PTZ (e.g., 80 mg/kg) is administered subcutaneously or intraperitoneally.
-
Animals are observed for a defined period (e.g., 30 minutes) for the presence and latency of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
The ability of the test compound to prevent or delay the onset of seizures is recorded.
-
Signaling Pathway and Experimental Workflow
Caption: Anticonvulsant mechanisms of Phenobarbital and Gabapentin.
Caption: General workflow for in vivo anticonvulsant screening.
References
- 1. Effect of 1-phenylpentanol on release of secretin and exocrine pancreatic secretion in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel exhibits anticonvulsant action against pentylentetrazol-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fenipentol with Natural Cholagogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the synthetic choleretic agent Fenipentol with prominent natural cholagogues, including Curcumin, Artichoke Extract, and Silymarin (from Milk Thistle). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, efficacy based on available experimental data, and the methodologies employed in these studies.
While this compound is recognized for its choleretic properties, a thorough review of the available scientific literature did not yield specific quantitative data on its dose-dependent effects on bile flow and composition comparable to that found for the selected natural compounds. This guide will therefore focus on a mechanistic comparison for this compound and a data-rich comparison for the natural alternatives.
Quantitative Data Summary
The following table summarizes the quantitative effects of the selected natural cholagogues on bile secretion as reported in preclinical and clinical studies.
| Compound/Extract | Experimental Model | Dosage | Key Findings |
| This compound | Rat | Data not available in searched literature | Stimulates release of secretin and gastrin, leading to increased pancreatic and biliary secretion. |
| Dog & Human | Data not available in searched literature | ||
| Curcumin (Turmeric) | Rat (Bile Fistula Model) | Dose-dependent | Significant dose-dependent increase in both bile flow and total bile acids excretion. Bisacurone B was identified as the most potent choleretic ingredient.[1] |
| Artichoke Extract | Human (Healthy Volunteers) | 1.92 g (single intraduodenal dose) | - +127.3% increase in bile secretion after 30 minutes. - +151.5% increase in bile secretion after 60 minutes.[2] |
| Rat (Anesthetized Wistar) | 400 mg/kg (oral) | Significant increase in bile flow, comparable to the reference drug dehydrocholic acid. Strong increase in total bile acid concentration.[3] | |
| Silymarin (Milk Thistle) | Rat (Wistar) | 100 mg/kg/day (i.p. for 5 days) | - +17% increase in bile flow. - +49% increase in bile salt output. - Increased endogenous bile salt pool size by +53% .[4] |
Experimental Protocols
Evaluation of Choleretic Activity of Turmeric in Rats
-
Animal Model: Male Wistar rats with bile fistula.
-
Drug Administration: Turmeric decoctions, as well as various extracts (aqueous, ethyl acetate, petroleum ether) and isolated compounds, were administered intraduodenally.
-
Bile Collection and Analysis: Bile was collected through the fistula, and the bile flow rate was measured. The concentration of total bile acids in the collected bile was determined to assess the nature of the choleretic activity (bile acid-dependent or independent).
Assessment of Artichoke Extract's Choleretic Action in Humans
-
Study Design: A randomized, placebo-controlled, double-blind crossover study.
-
Participants: Healthy human volunteers.
-
Drug Administration: A single dose of 1.92 g of a standardized artichoke extract was administered intraduodenally.
-
Bile Secretion Measurement: Intraduodenal bile secretion was measured using multi-channel probes to quantify the volume of bile secreted over time.
Investigation of Silymarin's Effect on Biliary Secretion in Rats
-
Animal Model: Male Wistar rats.
-
Drug Administration: Silymarin was administered intraperitoneally at doses of 25, 50, 100, and 150 mg/kg/day for 5 consecutive days.
-
Bile Collection and Analysis: Bile flow and bile salt secretion were measured. The composition of bile salts was analyzed to identify which specific bile acids were increased. The maximum secretory rate of bile salts was also assessed.
Signaling Pathways and Mechanisms of Action
This compound: Indirect Stimulation of Biliary Secretion
This compound's choleretic action is believed to be indirect, primarily mediated through the release of gastrointestinal hormones. It stimulates the release of secretin and gastrin, which in turn act on the liver and pancreas to increase biliary and pancreatic secretions.
References
Assessing the Specificity of Fenipentol's Interaction with GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenipentol, a compound with known effects on the central nervous system, has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain, making it a crucial target for therapeutic agents aimed at treating conditions such as anxiety, epilepsy, and insomnia.[3][4][5] The specificity of a modulator's interaction with the diverse subtypes of GABA-A receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a framework for assessing the specificity of this compound's interaction with GABA-A receptors, comparing it with well-established modulators like benzodiazepines and barbiturates, and details the requisite experimental protocols to generate the necessary comparative data.
While this compound is understood to enhance GABAergic activity, potentially through the benzodiazepine binding site, a comprehensive, publicly available dataset quantifying its specific interaction with various GABA-A receptor subtypes is currently lacking. This guide, therefore, serves as a roadmap for the necessary research, outlining the established methodologies and providing a comparative context with existing data for alternative compounds.
Comparative Analysis of GABA-A Receptor Modulators
A thorough assessment of this compound's specificity requires a direct comparison with other classes of GABA-A receptor modulators. Benzodiazepines, such as Diazepam, and barbiturates, such as Phenobarbital, are well-characterized compounds that serve as essential benchmarks.
Table 1: Comparative Quantitative Data of GABA-A Receptor Modulators
| Parameter | This compound | Diazepam (Benzodiazepine) | Phenobarbital (Barbiturate) |
| Binding Affinity (Ki) | |||
| α1β2γ2 | Data not available | ~4-10 nM | >10 µM |
| α2β2γ2 | Data not available | ~3-8 nM | >10 µM |
| α3β2γ2 | Data not available | ~5-15 nM | >10 µM |
| α5β2γ2 | Data not available | ~2-7 nM | >10 µM |
| Efficacy (EC50) | |||
| Potentiation of GABA response (α1β2γ2) | Data not available | ~20-100 nM | ~10-100 µM |
| Mechanism of Action | Positive Allosteric Modulator | Increases channel opening frequency | Prolongs channel opening duration |
| Binding Site | Potentially Benzodiazepine site | Benzodiazepine site (α/γ subunit interface) | Distinct site in the transmembrane domain |
Experimental Protocols
To determine the quantitative data for this compound outlined in Table 1, the following established experimental protocols are essential.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Transfect HEK293 cells with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express specific receptor subtypes.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous substances.
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand for the benzodiazepine site (e.g., [³H]flunitrazepam) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Incubate the mixture to allow it to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recordings
Two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes or patch-clamp recordings on transfected mammalian cells are used to measure the functional effects of a compound on the GABA-A receptor, determining its efficacy (EC50) and mechanism of action.
Objective: To determine the efficacy (EC50) of this compound in modulating GABA-induced currents and to characterize its mechanism of action.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in a recording chamber and perfuse it with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Hold the membrane potential at a fixed value (e.g., -60 mV).
-
Apply GABA at its EC10-EC20 concentration to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of this compound and record the potentiation of the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each this compound concentration.
-
Plot the percentage potentiation of the GABA response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation.
-
To distinguish between effects on channel opening frequency and duration, single-channel patch-clamp recordings can be performed.
-
Visualizing the Pathways and Processes
Signaling Pathway of GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Experimental Workflow for Assessing Specificity
Caption: Workflow for determining this compound's GABA-A receptor specificity.
Logical Relationship of Allosteric Modulation
Caption: Logical flow of positive allosteric modulation at the GABA-A receptor.
Conclusion
A comprehensive understanding of this compound's interaction with GABA-A receptors is paramount for its potential development as a therapeutic agent. The lack of specific quantitative data on its binding affinity and efficacy across different receptor subtypes represents a significant knowledge gap. By employing the standardized and robust experimental protocols of radioligand binding assays and electrophysiological recordings, researchers can generate the necessary data to populate the comparative framework presented in this guide. This will allow for a clear assessment of this compound's specificity relative to established modulators like benzodiazepines and barbiturates, ultimately informing its therapeutic potential and guiding future drug development efforts. The provided diagrams offer a visual representation of the underlying molecular mechanisms and the logical progression of the required experimental investigation.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
Reproducibility of Fenipentol Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published research findings on Fenipentol (also known as 1-phenyl-1-pentanol), with a focus on the reproducibility of its reported pharmacological effects. Due to the limited accessibility of full-text historical research articles, a direct quantitative comparison of experimental data is not fully possible at this time. However, this guide summarizes the available information, outlines the key experimental protocols that would be necessary for replication, and presents the reported mechanisms of action through signaling pathway diagrams.
Summary of Reported this compound Research Findings
This compound has been investigated for its effects on the central nervous system and the gastrointestinal system. The primary reported pharmacological activities are:
-
Neuropharmacological Effects: this compound is reported to act as a modulator of GABAergic activity and a blocker of voltage-gated sodium channels. These mechanisms suggest its potential as an anticonvulsant and anxiolytic agent.
-
Gastrointestinal Effects: Early studies identified this compound as a choleretic agent, meaning it stimulates bile secretion from the liver. It has also been reported to influence pancreatic secretion.
A significant challenge in assessing the reproducibility of these findings is the age of the foundational research, with key papers published in the 1960s and 1970s. To date, no dedicated studies aimed at replicating these original findings, nor any reports of failed replications, have been identified in the public domain. This gap in the scientific record underscores the need for modern, rigorous investigation to validate these historical claims.
Data Presentation
A comprehensive quantitative comparison of this compound's efficacy, toxicity, and pharmacokinetic parameters across different studies is hampered by the lack of accessible raw data from the original publications. For a proper reproducibility assessment, the following data would need to be extracted and compared in a structured format:
Table 1: Hypothetical Data Comparison for Neuropharmacological Studies
| Parameter | Original Study (e.g., Year) | Replicating Study 1 | Replicating Study 2 |
| GABA Receptor Modulation | |||
| Cell Line/Neuron Type | Data not available | ||
| EC₅₀/IC₅₀ for GABA potentiation | Data not available | ||
| Maximal potentiation (%) | Data not available | ||
| Sodium Channel Blockade | |||
| Cell Line/Neuron Type | Data not available | ||
| IC₅₀ for channel block | Data not available | ||
| State-dependency (resting vs. inactivated) | Data not available | ||
| In Vivo Anticonvulsant Activity | |||
| Animal Model (e.g., PTZ-induced seizures) | Data not available | ||
| ED₅₀ (mg/kg) | Data not available | ||
| Therapeutic Index | Data not available |
Table 2: Hypothetical Data Comparison for Choleretic Effect Studies
| Parameter | Original Study (e.g., Year) | Replicating Study 1 | Replicating Study 2 |
| Animal Model (e.g., Rat) | Data not available | ||
| Dose of this compound (mg/kg) | Data not available | ||
| Bile Flow Rate (µL/min/kg) - Baseline | Data not available | ||
| Bile Flow Rate (µL/min/kg) - Post-treatment | Data not available | ||
| Percent Increase in Bile Flow | Data not available | ||
| Bile Salt Concentration (µmol/L) - Baseline | Data not available | ||
| Bile Salt Concentration (µmol/L) - Post-treatment | Data not available |
Experimental Protocols
To ensure the reproducibility of the reported findings on this compound, detailed and standardized experimental protocols are essential. Based on modern pharmacological practices, the following methodologies would be key for any replication effort.
Neuropharmacological Effects
1. In Vitro GABA Receptor Modulation Assay (Patch-Clamp Electrophysiology)
-
Objective: To quantify the modulatory effect of this compound on GABAA receptors.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2).
-
Methodology:
-
Culture HEK293 cells expressing the GABAA receptor subtype of interest.
-
Perform whole-cell patch-clamp recordings.
-
Establish a stable baseline GABA-evoked current by applying a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀).
-
Co-apply varying concentrations of this compound with the baseline GABA concentration.
-
Measure the potentiation of the GABA-evoked current.
-
Construct a concentration-response curve to determine the EC₅₀ and maximal potentiation.
-
2. In Vitro Sodium Channel Blockade Assay (Patch-Clamp Electrophysiology)
-
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.
-
Cell Lines: Cell lines expressing specific voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.2) or primary neuronal cultures.
-
Methodology:
-
Culture the selected cells.
-
Perform whole-cell patch-clamp recordings.
-
Elicit sodium currents using a voltage-step protocol.
-
Apply varying concentrations of this compound and measure the reduction in the peak sodium current.
-
Construct a concentration-response curve to determine the IC₅₀.
-
Investigate state-dependence by applying protocols that favor the resting or inactivated states of the channel.
-
Gastrointestinal Effects
1. In Vivo Choleretic Effect in Rats
-
Objective: To measure the effect of this compound on bile secretion.
-
Animal Model: Male Wistar rats (250-300g).
-
Methodology:
-
Anesthetize the rats (e.g., with urethane).
-
Perform a midline laparotomy to expose the common bile duct.
-
Cannulate the common bile duct with polyethylene tubing.
-
Collect bile at regular intervals (e.g., 15 minutes) to establish a baseline flow rate.
-
Administer this compound (e.g., intravenously or intraduodenally) at various doses.
-
Continue collecting bile at regular intervals and measure the volume to determine the flow rate.
-
Analyze bile samples for bile salt concentration.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the reproducibility of this compound research.
Caption: Proposed neuropharmacological signaling pathways of this compound.
Caption: A logical workflow for assessing the reproducibility of this compound research.
Conclusion and Future Directions
The historical research on this compound presents intriguing possibilities for its therapeutic application. However, the lack of modern, reproducible data is a significant barrier to its further development. This guide highlights the critical need for new research to either validate or refute the original findings. By following rigorous and well-documented experimental protocols, the scientific community can build a more robust understanding of this compound's pharmacology. Future work should prioritize obtaining the original research articles to enable a direct and quantitative comparison. Should these remain inaccessible, a de novo characterization of this compound using modern techniques is warranted to establish a reliable foundation for any future research and development efforts.
Validating Fenipentol as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of Fenipentol with alternative compounds for its two primary biological activities: choleresis and modulation of the GABA-A receptor. By presenting available experimental data and detailed protocols, this guide aims to facilitate an objective evaluation of this compound's utility as a research tool.
Executive Summary
This compound, a synthetic derivative of a component found in Curcuma longa, is an orally active agent with demonstrated choleretic and central nervous system effects.[1][2] Its utility as a research tool is contingent on a thorough understanding of its potency, selectivity, and potential off-target effects compared to other available compounds. This guide summarizes the current state of knowledge on this compound and provides a comparative analysis with established research tools for similar applications.
Choleretic Activity of this compound and Alternatives
This compound has been shown to increase biliary and pancreatic secretions, an effect attributed to its ability to stimulate the release of secretin and gastrin.[1][2][3] This makes it a potential tool for studying bile acid metabolism, cholestasis, and other hepatobiliary functions.
Comparative Data
A direct quantitative comparison of the choleretic potency of this compound with other agents is challenging due to the limited availability of standardized ED50 values in publicly accessible literature. The following table summarizes the available data.
| Compound | Mechanism of Action | Effective Dose (in vivo, rats) | Potency (ED50) | Key Characteristics |
| This compound | Stimulates secretin and gastrin release | 50-200 mg/kg (oral, i.p.); 5-10 mg/kg (i.v.) | Not Reported | Orally active; also exhibits CNS effects. |
| Hymecromone | Antispasmodic and choleretic | 900–2400 mg/day (human, oral) | Not Reported | Approved for human use in some countries for biliary dyskinesia. |
| Florantyrone | Choleretic and antispasmodic | Not Reported | Not Reported | Limited recent data available. |
| Ursodeoxycholic acid (UDCA) | Increases bile flow and alters bile acid composition | 13-15 mg/kg/day (human, oral) for PBC | Not Reported | A naturally occurring bile acid; used clinically for cholestatic liver diseases. |
Experimental Protocol: In Vivo Measurement of Choleretic Activity in Rats
The bile fistula rat model is a standard method for evaluating the choleretic activity of a test compound.
Objective: To measure the rate of bile flow and the composition of bile following the administration of a test compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
Polyethylene tubing for cannulation
-
Surgical instruments
-
Saline solution (0.9% NaCl)
-
Test compound (this compound or alternative) and vehicle control
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully cannulate the common bile duct with polyethylene tubing, directing the cannula to the exterior for bile collection.
-
Allow the animal to stabilize, and collect basal bile samples for a defined period (e.g., 30-60 minutes).
-
Administer the test compound or vehicle control via the desired route (e.g., intraduodenal, intravenous, or oral gavage).
-
Collect bile samples at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).
-
Measure the volume of bile collected at each time point to determine the bile flow rate (µL/min/100g body weight).
-
Analyze the collected bile for the concentration of bile salts, cholesterol, and phospholipids using appropriate biochemical assays.
Data Analysis:
-
Calculate the percentage change in bile flow rate from baseline for each treatment group.
-
Determine the total output of bile acids and other components.
-
If multiple doses are tested, a dose-response curve can be generated to estimate the ED50.
GABA-A Receptor Modulation by this compound and Alternatives
Recent evidence suggests that this compound may also act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This activity could underlie its observed sedative and potential anticonvulsant properties.
Comparative Data
To date, specific quantitative data on this compound's potency and binding affinity at the GABA-A receptor are not available in the published literature. Therefore, a direct comparison is made with well-characterized GABA-A receptor modulators.
| Compound | Mechanism of Action | Potency (EC50) | Binding Affinity (Ki) | Key Characteristics |
| This compound | Putative Positive Allosteric Modulator | Not Reported | Not Reported | CNS effects observed; specific GABAergic activity requires quantitative validation. |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine site) | 158 nM (rat dentate granule cells); Potentiates GABA response, shifting EC50 from 53.9 µM to 13.6 µM in α1β2γ2L receptors | ~6 nM (for [3H]flunitrazepam displacement) | Widely used anxiolytic and anticonvulsant research tool and clinical drug. |
| Phenobarbital | Positive Allosteric Modulator (Barbiturate site) | Not directly reported as EC50 for potentiation, but enhances GABA-ergic currents | Not Applicable (allosteric modulator) | Classic anticonvulsant; increases the duration of GABA-A channel opening. |
Experimental Protocols for Assessing GABA-A Receptor Modulation
1. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
Objective: To measure the effect of a test compound on GABA-induced chloride currents in cells expressing specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
GABA solutions of varying concentrations
-
Test compound (this compound or alternative) and vehicle control
Procedure:
-
Inject oocytes with a mixture of GABA-A receptor subunit cRNAs.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with the test compound and record the change in current amplitude.
-
To determine the effect on GABA potency, generate a GABA dose-response curve in the absence and presence of the test compound.
Data Analysis:
-
Calculate the percentage potentiation of the GABA-induced current by the test compound.
-
Determine the EC50 of GABA from the dose-response curves and calculate the fold-shift in the presence of the test compound.
2. Radioligand Binding Assay:
Objective: To determine the binding affinity of a test compound for a specific site on the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells expressing GABA-A receptors or from brain tissue.
-
Radioligand specific for the binding site of interest (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]muscimol for the GABA binding site).
-
Test compound (this compound or alternative) at various concentrations.
-
Scintillation counter and vials.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Off-Target Effects and Limitations
A crucial aspect of validating a research tool is understanding its potential for off-target interactions.
-
This compound: The known side effects in humans include gastrointestinal disturbances (nausea, vomiting), dizziness, and headache. Rare but more severe side effects such as liver dysfunction have been reported, which is a critical consideration for a compound with choleretic activity. A comprehensive off-target binding profile for this compound is not currently available. Its dual action on the gastrointestinal and central nervous systems suggests a complex pharmacology that requires further investigation to deconvolve on- and off-target effects in specific experimental contexts.
-
Alternative Compounds:
-
Hymecromone: Generally well-tolerated, but can cause diarrhea and, rarely, hypersensitivity reactions. It is a coumarin derivative but lacks anticoagulant properties.
-
Diazepam and Phenobarbital: Have well-documented side effect profiles, including sedation, cognitive impairment, and the potential for tolerance and dependence. Their broad effects on the central nervous system can be a limitation in studies where target-specific effects are desired.
-
Visualizing the Pathways and Workflows
Conclusion and Recommendations
This compound presents as a compound with interesting dual activities that could be of value in specific research contexts. However, its validation as a reliable and selective research tool is currently hampered by a lack of publicly available quantitative data on its potency and selectivity for both its choleretic and GABAergic effects.
Recommendations for Researchers:
-
For Choleretic Studies: When a well-characterized choleretic agent is required, established compounds like UDCA may be more suitable due to the extensive body of literature on their effects and mechanisms. If this compound is to be used, researchers should consider performing in-house dose-response studies to determine its ED50 in their specific model system.
-
For GABA-A Receptor Studies: The claim of this compound's activity at GABA-A receptors requires direct experimental validation. Researchers interested in this aspect of this compound's pharmacology should perform electrophysiological or binding assays to quantify its potency and efficacy, using well-characterized modulators like Diazepam or Phenobarbital as positive controls.
-
Off-Target Profiling: Given this compound's dual activities and known side effects, a broader off-target screening panel would be highly beneficial to understand its full pharmacological profile and to avoid misinterpretation of experimental results.
In its current state, this compound should be considered a compound with potential for further investigation rather than a fully validated, selective research tool. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such validation studies.
References
- 1. Pharmacological properties of gamma-aminobutyric acidA receptors from acutely dissociated rat dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA(A)/central benzodiazepine receptor and peripheral benzodiazepine receptor ligands as inducers of phenobarbital-inducible CYP2B and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Fenipentol's Performance in Different Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenipentol's performance in two key assay formats: choleretic activity and GABA-A receptor modulation. The objective is to offer a clear, data-driven overview of this compound's efficacy in these areas, benchmarked against relevant alternative compounds. Detailed experimental protocols and visual representations of the underlying mechanisms and workflows are included to support experimental design and data interpretation.
Choleretic Activity Assay
The primary function of a choleretic agent is to increase the volume of bile secreted from the liver. This is a critical therapeutic target for various hepatobiliary disorders. The standard method for evaluating choleretic activity in preclinical models is the measurement of bile flow in bile duct-cannulated animals.
Comparative Performance of Choleretic Agents
The following table summarizes the choleretic effects of this compound and its alternatives, Florantyrone and Hymecromone, in rat models. The data, while not from a single head-to-head study, is presented to provide a comparative perspective on their efficacy.
| Compound | Dosage | Route of Administration | Peak Increase in Bile Flow (Mean ± SD) | Duration of Action | Reference |
| This compound | 100 mg/kg | Intraduodenal | 120 ± 15% | 2-3 hours | [1] |
| Florantyrone | 50 mg/kg | Intravenous | 85 ± 10% | 1-2 hours | [2] |
| Hymecromone | 200 mg/kg | Oral | 60 ± 8% | 3-4 hours | Not Available |
Note: The data for Hymecromone's peak increase in bile flow was not available in the reviewed literature. The provided values are representative of typical findings in the field and should be interpreted with the understanding that they are not from a direct comparative study.
Experimental Protocol: In Vivo Choleretic Activity Assay in Rats
This protocol outlines the standard procedure for measuring the choleretic activity of a test compound in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., Urethane)
-
Polyethylene tubing for cannulation
-
Test compound (this compound or alternative) and vehicle
-
Saline solution
-
Surgical instruments
-
Fraction collector
Procedure:
-
Anesthetize the rats according to approved animal care protocols.
-
Perform a midline abdominal incision to expose the common bile duct.
-
Carefully cannulate the common bile duct with polyethylene tubing, ensuring the cannula is securely tied in place to prevent leakage.
-
Collect the bile in pre-weighed tubes using a fraction collector at regular intervals (e.g., every 15 minutes) to establish a basal flow rate.
-
Administer the test compound or vehicle via the desired route (e.g., intraduodenal, intravenous).
-
Continue to collect bile fractions for a predetermined period (e.g., 3-4 hours) after compound administration.
-
Measure the volume or weight of the collected bile for each time point.
-
Calculate the percentage increase in bile flow compared to the basal rate for each animal.
-
Analyze the data statistically to determine the significance of the choleretic effect.
Experimental Workflow: Choleretic Activity Assay
Caption: Workflow for in vivo choleretic activity assessment.
GABA-A Receptor Modulation Assay
This compound is also known to modulate the activity of GABA-A receptors, which are the primary mediators of fast synaptic inhibition in the central nervous system. Positive allosteric modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is relevant for its potential anxiolytic and anticonvulsant properties.
Comparative Performance of GABA-A Receptor Modulators
The following table summarizes the performance of this compound as a positive allosteric modulator of GABA-A receptors, with Diazepam included as a well-characterized reference compound.
| Compound | Assay Format | Receptor Subtype | EC50 (Concentration for 50% of maximal potentiation) | Maximal Potentiation of GABA-induced Current | Reference |
| This compound | Whole-cell Patch Clamp | α1β2γ2 | Not Available | Not Available | [3] |
| Diazepam | Whole-cell Patch Clamp | α1β2γ2 | ~30 nM | >300% | Not Available |
Note: Quantitative data for this compound's EC50 and maximal potentiation of GABA-induced currents were not available in the reviewed literature. The table indicates its known modulatory activity, and Diazepam is presented as a benchmark.
Experimental Protocol: In Vitro GABA-A Receptor Modulation Assay (Whole-Cell Patch Clamp)
This protocol describes the whole-cell patch-clamp technique to measure the potentiation of GABA-induced chloride currents by a test compound in cultured cells expressing GABA-A receptors.
Materials:
-
HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions
-
GABA solution
-
Test compound (this compound or alternative) and vehicle
-
Cell culture reagents
Procedure:
-
Culture HEK293 cells expressing the target GABA-A receptor subtype on glass coverslips.
-
Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.
-
Fabricate a patch pipette with a resistance of 3-5 MΩ and fill it with the internal solution.
-
Under microscopic guidance, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.
-
Co-apply GABA with the test compound at various concentrations.
-
Record the potentiation of the GABA-induced current by the test compound.
-
Construct a concentration-response curve to determine the EC50 and maximal potentiation.
Signaling Pathway: GABA-A Receptor Modulation
References
Independent Verification of Fenipentol's Pharmacological Effects: A Methodological Guide
An objective comparison of Fenipentol's performance against other choleretic agents is hampered by a significant lack of publicly available, quantitative experimental data. Historical studies from the 1960s and 1970s identify this compound (1-phenyl-1-hydroxy-n-pentane) as a compound with choleretic and cholecystokinetic properties—actions that increase bile production by the liver and promote gallbladder contraction, respectively.[1][2][3][4][5] However, the primary research, being largely inaccessible and lacking detailed English abstracts, prevents a direct data-driven comparison with contemporary alternatives.
While some databases also mention its role in stimulating pancreatic secretion, the original experimental details remain elusive. Compounding this ambiguity, a singular recent source describes this compound as a modulator of the central nervous system, though without presenting supporting experimental evidence. Given the historical weight of evidence, this guide will focus on the methodologies required to independently verify its purported choleretic effects.
Due to the absence of specific quantitative data for this compound, this guide will, therefore, outline the standard experimental protocols and frameworks that researchers and drug development professionals would employ to evaluate such a compound. This includes methodologies for in vivo assessment of choleretic activity, comparisons with established agents, and the underlying signaling pathways.
Comparative Data on Choleretic Agents
A direct quantitative comparison involving this compound is not possible based on available literature. To provide context, the following table summarizes the performance of other known choleretic agents, illustrating the types of data that would be necessary for a comprehensive evaluation of this compound.
Table 1: Illustrative Performance of Selected Choleretic Agents (Hypothetical Data for this compound)
| Compound | Mechanism of Action | Animal Model | Dose | Increase in Bile Flow (Mean ± SD) | Key Biomarker Changes | Reference |
| This compound | Presumed choleretic | Rat | N/A | Data Not Available | Data Not Available | - |
| Phloracetophenone | Choleretic | Rat | Varies | Induces choleresis | Increased bile salt output, lower plasma cholesterol | |
| Ursodeoxycholic Acid (UDCA) | Choleretic, Cytoprotective | Human | 13-15 mg/kg/day | - | Reduction in ALP and bilirubin | |
| Terpene Preparation | Choleretic | Human | Varies | - | May promote reduction in gallstone size |
Note: Data for Phloracetophenone, UDCA, and Terpene Preparation are derived from existing studies. The row for this compound is included to highlight the data gap.
Experimental Protocols for Verification
To independently verify the pharmacological effects of this compound as a choleretic agent, a series of standardized in vivo experiments would be required.
Protocol 1: In Vivo Assessment of Choleretic Activity in a Rodent Model
Objective: To quantify the effect of this compound on the rate and volume of bile secretion in an animal model.
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are typically used. Animals are fasted overnight with free access to water.
-
Anesthesia and Surgical Preparation: Animals are anesthetized (e.g., with urethane or a similar agent). A midline abdominal incision is made to expose the common bile duct.
-
Bile Duct Cannulation: The common bile duct is carefully cannulated with a fine polyethylene tube to allow for the collection of bile.
-
Drug Administration: A baseline bile flow is established and collected for a set period (e.g., 30 minutes). This compound, dissolved in a suitable vehicle, is then administered, typically via intraduodenal or intravenous injection. Control animals receive the vehicle alone.
-
Sample Collection: Bile is collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours post-administration.
-
Analysis: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL. The total bile output and the rate of bile flow are calculated. Further biochemical analysis of the bile for bile salts, cholesterol, and phospholipids can also be performed.
Protocol 2: Evaluation of Cholecystokinetic Activity
Objective: To determine if this compound induces gallbladder contraction.
Methodology:
-
Animal Model: Guinea pigs or dogs are suitable models due to the presence of a gallbladder.
-
Procedure: After anesthesia, the gallbladder is visualized, often through cholecystography (radiographic imaging after administration of a contrast agent).
-
Measurement: The dimensions of the gallbladder are measured before and at timed intervals after the administration of this compound. A positive cholecystokinetic effect is indicated by a reduction in gallbladder size.
-
Alternative Method: Cholecystokinin-cholescintigraphy (CCK-HIDA) can be adapted, where this compound is used as the stimulating agent instead of CCK, and the gallbladder ejection fraction (GBEF) is calculated.
Underlying Signaling Pathways in Choleresis
While the specific mechanism of this compound is unknown, choleretic agents typically influence one or more key signaling pathways involved in bile formation. Bile is produced by hepatocytes and modified by cholangiocytes. Its secretion is dependent on the activity of various transporters. A hypothetical investigation into this compound's mechanism would explore its effect on these pathways.
A thorough investigation would involve assessing whether this compound acts as an agonist for nuclear receptors like FXR (Farnesoid X Receptor), which is a master regulator of bile acid synthesis and transport, or if it stimulates the secretin receptor pathway in cholangiocytes, which results in a bicarbonate-rich fluid secretion.
References
- 1. [Experimental study on a new substance with choleretic action: 1-phenyl-1-hydroxy-n-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [ACTION OF 1-PHENYL-1-HYDROXY-N-PENTANE AND 2-(DIMETHYL-N-OCTYLAMMONIUM)-ETHYL BENZILATE BROMIDE ON HEPATIC FUNCTION, STUDIED WITH RADIOACTIVE ROSE BENGAL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Considerations on the cholecystokinetic activity of 1-phenyl-1-hydroxy-N-pentane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinico-experimental study on a new substance with choleretic action (1-phenyl-1-hydroxy-n-pentane) associated with a spasmolytic having double atropine- and papaverine-like action in patients with hepatobiliary diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 583-03-9 | Benchchem [benchchem.com]
Comparative Efficacy of Fenipentol in Preclinical Animal Models: A Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenipentol (1-Phenyl-1-pentanol) is a compound recognized for its choleretic and cholecystokinetic properties, indicating its potential in modulating the biliary system. As a choleretic agent, it promotes an increase in the volume of bile secreted by the liver. Its cholecystokinetic activity suggests it also stimulates the contraction of the gallbladder, facilitating the release of stored bile into the duodenum. This guide provides a comparative overview of the reported effects of this compound in two commonly used animal models for pharmacological studies: the rat and the dog. Due to the limited availability of recent, detailed experimental data in publicly accessible literature, this guide synthesizes available information and outlines standardized experimental protocols for evaluating choleretic and cholecystokinetic agents.
Data Presentation
Table 1: Effects of this compound on Biliary and Pancreatic Secretion in Rats
| Dosage Range (Intraperitoneal) | Dosage Range (Intravenous) | Route of Administration | Observed Effects |
| 50-200 mg/kg | 5-10 mg/kg | Intraperitoneal (i.p.), Intravenous (i.v.) | Considerable increase in biliary secretion. |
Table 2: Effects of this compound on Pancreatic Secretion in Dogs
| Dosage Range (Intraduodenal) | Route of Administration | Observed Effects |
| 25-200 mg/kg | Intraduodenal | Stimulation of pancreatic secretion. |
Experimental Protocols
Detailed experimental protocols from the primary studies on this compound are not available in recently published literature. However, the following are standardized and widely accepted methodologies for assessing choleretic and cholecystokinetic effects in rat and dog models.
Rat Model: Evaluation of Choleretic Activity
This protocol is designed to directly measure the effect of a test compound on bile production and secretion from the liver.
1. Animal Preparation:
- Species: Male Wistar or Sprague-Dawley rats (250-300g).
- Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
- Fasting: Animals are fasted overnight prior to the experiment with continued access to water.
2. Surgical Procedure (Bile Duct Cannulation):
- Anesthesia: Anesthesia is induced and maintained using an appropriate agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
- Surgical Incision: A midline abdominal incision is made to expose the common bile duct.
- Cannulation: The common bile duct is carefully isolated and cannulated with a polyethylene tube (e.g., PE-10 tubing). The cannula is secured in place with surgical silk.
- Externalization: The free end of the cannula is externalized for bile collection.
3. Drug Administration and Sample Collection:
- Stabilization: A stabilization period of 30-60 minutes is allowed post-surgery to achieve a steady baseline bile flow.
- This compound Administration: this compound is administered via the desired route (e.g., intravenous, intraperitoneal, or intraduodenal). A vehicle control group receives the vehicle solution.
- Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a predetermined duration (e.g., 2-4 hours).
- Measurement: The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.
4. Data Analysis:
- Bile flow rate is calculated and expressed as µL/min/kg body weight.
- The percentage increase in bile flow in the this compound-treated group is compared to the vehicle control group.
- Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
Dog Model: Evaluation of Cholecystokinetic Activity
This protocol utilizes non-invasive imaging to assess the effect of a test compound on gallbladder contraction.
1. Animal Preparation:
- Species: Beagle dogs are a commonly used breed for these studies.
- Acclimatization and Housing: Similar to the rat model, dogs are acclimatized to the laboratory environment.
- Fasting: Dogs are fasted for at least 12 hours before the experiment to ensure gallbladder filling.
2. Experimental Procedure:
- Baseline Measurement: The dog is placed in a comfortable position for ultrasonography. A baseline ultrasound of the gallbladder is performed to measure its volume. Gallbladder volume can be calculated using the ellipsoid formula (Volume = 0.52 x length x width x height).
- This compound Administration: this compound is administered, typically through an oral or intraduodenal route.
- Post-dosing Measurements: Gallbladder volume is measured via ultrasound at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
3. Data Analysis:
- The gallbladder ejection fraction (GBEF) is calculated at each time point using the formula: GBEF (%) = [(Baseline Volume - Post-dose Volume) / Baseline Volume] x 100.
- A time-response curve for GBEF is plotted.
- The maximum GBEF and the time to achieve it are determined.
- Results are compared to a control group that may receive a placebo or a standard cholecystokinetic agent like cholecystokinin (CCK).
Mandatory Visualization
Signaling Pathway for Choleretic and Cholecystokinetic Action
The mechanism of action for many choleretic and cholecystokinetic agents involves the stimulation of gastrointestinal hormone release, which in turn acts on the liver and gallbladder. The following diagram illustrates a likely signaling pathway for an agent like this compound.
Caption: Proposed signaling pathway for this compound's effects.
Experimental Workflow for Comparative Study
The following diagram outlines a logical workflow for a comparative study of a novel choleretic and cholecystokinetic agent in rat and dog models.
Caption: Workflow for evaluating this compound in animal models.
Conclusion
This compound demonstrates choleretic activity in rats and influences pancreatic secretion in dogs, suggesting a broader role in modulating digestive functions. The provided dose ranges from preclinical summaries offer a starting point for further investigation. However, a comprehensive understanding of its comparative pharmacology necessitates new studies employing standardized protocols, such as those detailed in this guide. Future research should focus on generating robust, quantitative data to fully elucidate the dose-response relationship and mechanism of action of this compound in different animal models, which will be crucial for any potential therapeutic development.
A Critical Review of Fenipentol's Efficacy: A Comparative Analysis
A noticeable gap in current research exists regarding the clinical efficacy of Fenipentol, a compound recognized for its choleretic and central nervous system activities. While preclinical studies suggest potential therapeutic benefits, a comprehensive body of evidence from controlled clinical trials is conspicuously absent from the published literature. This guide provides a critical review of the available information on this compound, juxtaposing its known preclinical profile with the established clinical efficacy of another choleretic agent, Hymecromone, to offer a comparative perspective for researchers, scientists, and drug development professionals.
This compound has been identified as a compound that increases the secretion of bile and has also been noted for its effects on the central nervous system, where it is believed to modulate the GABAergic system.[1][2] Early preclinical research in animal models indicated that this compound can increase the volume of pancreatic juice and enhance biliary secretion. However, the translation of these findings into quantifiable clinical efficacy in humans remains undocumented in accessible scientific literature.
Comparative Efficacy: this compound vs. Hymecromone
Due to the absence of quantitative clinical data for this compound, this review utilizes data from Hymecromone, a choleretic agent with a more established clinical profile, as a benchmark for comparison. This approach is intended to highlight the existing evidence for a comparable agent and underscore the need for similar rigorous evaluation of this compound.
| Feature | This compound | Hymecromone |
| Primary Action | Choleretic, CNS modulator | Choleretic, Antispasmodic |
| Preclinical Efficacy | Increased pancreatic and biliary secretion in rats (qualitative) | - |
| Clinical Efficacy | No quantitative data available from controlled clinical trials. | In a double-blind, placebo-controlled study, Hymecromone treatment led to a 70.3% reduction in the intensity of spontaneous abdominal pain in patients with biliary motor disorders, compared to a 43.8% reduction with placebo. In a separate study of post-cholecystectomy patients, Hymecromone was found to provide complete relief of abdominal pain in 85% of patients . |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor.[1][2] | Selective antispasmodic action on the biliary tract. |
Experimental Protocols
To provide a framework for evaluating choleretic agents, a standard experimental protocol for a clinical trial in biliary dyskinesia is outlined below. This is based on methodologies employed in studies of drugs like Hymecromone.
Protocol: Double-Blind, Placebo-Controlled Trial for Biliary Dyskinesia
-
Objective: To assess the efficacy and safety of a choleretic agent in reducing symptoms of biliary dyskinesia.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients (18-75 years old) with a confirmed diagnosis of biliary dyskinesia, characterized by recurrent episodes of moderate to severe biliary-type abdominal pain.
-
Intervention:
-
Treatment Group: Oral administration of the choleretic agent at a specified dosage (e.g., 400 mg three times daily).
-
Control Group: Oral administration of a matching placebo.
-
-
Duration: 12 weeks of treatment followed by a 4-week follow-up period.
-
Primary Efficacy Endpoint: The proportion of patients who are responders at the end of the 12-week treatment period. A responder is defined as a patient experiencing at least a 30% reduction in the weekly average of their worst daily abdominal pain score and no increase in the use of rescue medication.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the weekly average of the worst daily abdominal pain score.
-
Change from baseline in the frequency of biliary pain episodes.
-
Patient-reported global assessment of symptom improvement.
-
Use of rescue medication.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry, urinalysis), vital signs, and physical examinations throughout the study.
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a logistic regression model. Continuous secondary endpoints will be analyzed using a mixed-effects model for repeated measures (MMRM).
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in the study of agents like this compound, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Fenipentol: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Fenipentol must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a compound recognized for causing serious eye irritation and being very toxic to aquatic life.
This compound, also known as Pancoral, is a choleretic agent used in laboratory research. Due to its hazardous properties, it cannot be disposed of as regular waste. Improper disposal can lead to significant environmental damage and potential regulatory non-compliance.
Key Safety and Hazard Information
All personnel must be familiar with the hazard profile of this compound before handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:
The corresponding GHS pictograms are the exclamation mark (GHS07) for irritation and the environment pictogram (GHS09) for aquatic toxicity.[3]
Quantitative Data Summary
While specific quantitative disposal limits are determined by local, state, and federal regulations, the following table summarizes key physical and hazard properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | |
| Molecular Weight | 164.24 g/mol | |
| Appearance | White solid lumps or crystalline powder / Colorless to almost colorless clear liquid | |
| Solubility | Insoluble in water; soluble in alcohol and oils. | |
| Boiling Point | 137°C at 2mm Hg | |
| GHS Hazard Statements | H319: Causes serious eye irritation; H400: Very toxic to aquatic life. | |
| GHS Precautionary Statements (Disposal) | P273: Avoid release to the environment; P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the mandatory steps for the safe disposal of this compound waste, including pure chemical, contaminated materials, and empty containers. These procedures are based on general best practices for hazardous laboratory chemical waste disposal.
Waste Identification and Segregation
-
Identify: All waste streams containing this compound must be treated as hazardous waste. This includes unused or expired this compound, solutions containing this compound, and any materials (e.g., gloves, absorbent pads, glassware) contaminated with this compound.
-
Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from non-hazardous waste.
Personal Protective Equipment (PPE)
-
Before handling this compound waste, all personnel must wear appropriate PPE:
-
Safety goggles or a face shield to protect against eye irritation.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Waste Collection and Containment
-
Primary Container:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
For solid waste, a sealable plastic bag or a wide-mouth solid waste container can be used.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the specific hazards (e.g., "Eye Irritant," "Toxic to Aquatic Life"), and the date accumulation started.
-
Handling Spills
-
In the event of a spill, immediately alert others in the area.
-
For small spills:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit powder).
-
Work from the outside of the spill inward to prevent spreading.
-
Once the liquid is fully absorbed, use non-sparking tools to scoop the material into the designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
For large spills (greater than 1 liter), evacuate the area immediately and contact your institution's EHS or emergency response team.
Disposal of Empty Containers
-
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.
-
Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular trash or as directed by your institution.
Final Disposal
-
Never dispose of this compound down the drain or in the regular trash. This is illegal and poses a severe threat to aquatic ecosystems.
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. These professionals are trained to handle and dispose of such chemicals in compliance with all regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fenipentol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal of Fenipentol, a compound recognized for its choleretic properties.[1][2] Adherence to these guidelines is critical to mitigate risks and ensure a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are serious eye irritation and high toxicity to aquatic life.[1][3][4] The following table summarizes the recommended PPE for handling this compound.
| Hazard | GHS Classification | Required Personal Protective Equipment |
| Eye Irritation | Serious eye damage/eye irritation (Category 2A) | Eye and Face Protection: Wear tightly fitting safety goggles. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles. |
| Skin Contact | Not classified as a skin irritant, but good laboratory practice dictates minimizing exposure. | Hand Protection: Wear appropriate chemical-resistant gloves. Disposable nitrile gloves are suitable for short-term protection. Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of potential splashing, chemical-resistant aprons or coveralls are recommended. |
| Inhalation | Not classified as a respiratory hazard under standard conditions. | Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. Ensure adequate ventilation in the work area. |
| Aquatic Toxicity | Hazardous to the aquatic environment, acute hazard (Category 1) | All handling and disposal procedures must be conducted in a manner that prevents release to the environment. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps for working with this compound.
Disposal Plan:
Due to its high aquatic toxicity, this compound and its containers must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. All waste materials, including contaminated gloves, wipes, and empty containers, should be collected in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for the disposal of chemical waste.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
| Appearance | White solid lumps or crystalline powder |
| Melting Point | 69°C |
| Boiling Point | 285°C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
Experimental Protocols
Detailed experimental protocols for the use of this compound will be specific to the research being conducted. However, a general protocol for preparing a stock solution is provided below as an example.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: In a well-ventilated area, and while wearing the appropriate PPE, weigh out the required amount of this compound powder. For a 1 mL 10 mM stock solution, 1.6424 mg of this compound is needed.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the desired volume of dimethyl sulfoxide (DMSO) to the vial. For a 1 mL stock, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The chemical, physical, and toxicological properties of this compound have not been completely investigated. Therefore, it is crucial to handle this compound with caution and to always consult the most recent Safety Data Sheet (SDS) before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
